molecular formula C12H19N3 B12818050 2-Methyl-6-(4-methylpiperazin-1-yl)aniline

2-Methyl-6-(4-methylpiperazin-1-yl)aniline

Cat. No.: B12818050
M. Wt: 205.30 g/mol
InChI Key: UAKIJCVTSZHUKM-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methylpiperazin-1-yl)aniline is a chemical compound of significant interest in organic synthesis and pharmaceutical research. It features both an aniline and a methylpiperazine moiety, a structural pattern commonly found in molecules with diverse biological activities. Similar piperazine-substituted aniline derivatives are frequently employed as key synthetic intermediates in the development of active pharmaceutical ingredients (APIs) and as core scaffolds in structure-activity relationship (SAR) studies. Main Applications and Research Value: This compound serves primarily as a versatile building block in medicinal chemistry. The presence of the aniline (primary amine) group allows for further functionalization, such as amide bond formation, while the methylpiperazine group can enhance solubility and contribute to biological activity through hydrogen bonding and ionic interactions. Analogs of this structure have been investigated as intermediates in the synthesis of compounds with anti-infective and anticancer properties. Researchers utilize this scaffold to develop novel small molecules for probing biological pathways and as potential therapeutic agents. For Research Use Only. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2-methyl-6-(4-methylpiperazin-1-yl)aniline

InChI

InChI=1S/C12H19N3/c1-10-4-3-5-11(12(10)13)15-8-6-14(2)7-9-15/h3-5H,6-9,13H2,1-2H3

InChI Key

UAKIJCVTSZHUKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C)N

Origin of Product

United States

Foundational & Exploratory

2-Methyl-6-(4-methylpiperazin-1-yl)aniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline , a specialized heterocyclic building block. While often overshadowed by its regioisomer (the Dasatinib intermediate 2-methyl-4-(4-methylpiperazin-1-yl)aniline), the 2,6-isomer represents a critical structural motif for exploring steric constraints and conformational locking in kinase inhibitor design.

Chemical Identity & Structural Analysis[1]

This compound is a trisubstituted benzene derivative featuring an aniline core flanked by a methyl group at the ortho position (C2) and a bulky 4-methylpiperazin-1-yl group at the other ortho position (C6). This 2,6-disubstitution pattern creates a sterically crowded environment around the primary amine, significantly influencing its reactivity and binding affinity in medicinal chemistry applications.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 2-Methyl-6-(4-methylpiperazin-1-yl)aniline
Systematic Name 2-Amino-3-methyl-1-(4-methylpiperazin-1-yl)benzene
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
SMILES Cc1cccc(N2CCN(C)CC2)c1N
Structure Type Ortho,ortho-disubstituted aniline
Key Isomer Distinct from para-piperazinyl isomer (Dasatinib intermediate, CAS 16154-71-5)
Structural Conformation

The presence of substituents at both ortho positions (2 and 6) forces the primary amino group (-NH₂) out of planarity with the benzene ring due to steric repulsion. This "atropisomeric-like" twist is a valuable feature in drug design, often used to:

  • Lock Conformation: Pre-organize the molecule for binding to ATP pockets in kinases.

  • Modulate Solubility: The piperazine ring disrupts planar stacking, potentially improving solubility compared to flat aromatic systems.

  • Prevent Metabolism: Steric shielding of the amine can reduce metabolic N-acetylation.

Physicochemical Profile

The following properties are critical for handling and formulation. Data is derived from computational models and analogous structures.

Property Value / Range Notes
Physical State Solid (Low-melting) or Viscous OilDepends on purity and salt form.
LogP (Predicted) 1.5 – 1.9Moderately lipophilic; suitable for CNS penetration.
pKa (Basic) ~8.5 (Piperazine N4)Protonation site at physiological pH.
pKa (Acidic) ~3.5 (Aniline NH₂)Weakly basic due to delocalization.
Solubility High in DCM, MeOH, DMSOPiperazine tail enhances polarity.
H-Bond Donors 1 (Aniline NH₂)-
H-Bond Acceptors 3 (Aniline N, Piperazine Ns)-

Synthetic Pathways[5]

The synthesis of the 2,6-isomer is more challenging than the 4-isomer due to steric hindrance. The preferred route involves Nucleophilic Aromatic Substitution (


) on a highly activated precursor followed by reduction.
Core Synthesis Protocol

Step 1: Nucleophilic Displacement (


) 
  • Precursor: 1-Fluoro-2-methyl-6-nitrobenzene (or 2-chloro-3-nitrotoluene, though fluoride is more reactive for sterically hindered sites).

  • Reagent:

    
    -Methylpiperazine (1.2 eq).
    
  • Conditions:

    
    , DMF or DMSO, 80–100°C.
    
  • Mechanism: The nitro group activates the ortho-halogen for displacement. The steric bulk of the methyl group at C2 makes the attack at C6 slower, requiring elevated temperatures.

Step 2: Nitro Reduction

  • Precursor: 1-(2-Methyl-6-nitrophenyl)-4-methylpiperazine.

  • Reagent:

    
     (Pd/C) or Fe/NH₄Cl.
    
  • Conditions: Ethanol/Water, Reflux (for Fe) or RT (for Hydrogenation).

  • Outcome: Quantitative conversion to the aniline.

Visualization: Synthesis Workflow

Synthesis Start 1-Fluoro-2-methyl- 6-nitrobenzene Inter Intermediate: 1-(2-Methyl-6-nitrophenyl)- 4-methylpiperazine Start->Inter SNAr Displacement Reagent N-Methylpiperazine (K2CO3, DMF, 90°C) Reagent->Inter Product Product: 2-Methyl-6-(4-methylpiperazin- 1-yl)aniline Inter->Product Nitro Reduction Reduct Reduction: H2, Pd/C or Fe/HCl Reduct->Product

Caption: Two-step synthesis via SNAr displacement of ortho-fluoro-nitrobenzene followed by catalytic reduction.

Pharmaceutical Applications & SAR

While the para-isomer (2-methyl-4-...) is the famous intermediate for Dasatinib (Sprycel), the 2,6-isomer serves a distinct role in Structure-Activity Relationship (SAR) studies.

Steric Probe in Kinase Inhibitors

In kinase inhibitor design (e.g., targeting BCR-ABL, SRC, or EGFR), the "head" group (aniline) binds to the hinge region.

  • 4-Isomer: Linear geometry, extends into the solvent front.

  • 2,6-Isomer: "Bent" geometry. The 6-piperazine group clashes with the hinge residues or the gatekeeper residue, forcing the inhibitor into a specific conformation. This is used to:

    • Improve selectivity (negative selection against kinases with small gatekeepers).

    • Induce atropisomerism (axial chirality) to lock the bioactive conformation.

Comparative Analysis: 2,6- vs 2,4-Isomer
Feature2-Methyl-6-(4-methylpiperazin-1-yl)aniline 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Substitution Pattern 1,2,3-Trisubstituted (Crowded)1,2,4-Trisubstituted (Linear)
Primary Use SAR Probe, Selectivity ToolDasatinib Intermediate
Reactivity (Amine) Lower (Sterically hindered)Higher (Accessible)
Conformation Non-planar (Twisted)Planar
Visualization: Structural Divergence

Isomers cluster_0 Major Pathway (Dasatinib) cluster_1 Specialized Pathway (Research) Common Common Precursor: Nitro-toluene derivatives Iso4 2-Methyl-4-(piperazinyl)aniline (Para-substitution) Common->Iso4 Regioselective Synthesis Iso6 2-Methyl-6-(piperazinyl)aniline (Ortho-substitution) Common->Iso6 Drug1 Dasatinib (BCR-ABL Inhibitor) Iso4->Drug1 Drug2 Conformationally Locked Kinase Probes Iso6->Drug2 Steric Control

Caption: Divergent utility of aniline isomers in drug discovery pipelines.

Analytical Characterization

To validate the identity of the 2,6-isomer and distinguish it from the 2,4-isomer, NMR spectroscopy is the definitive tool.

1H NMR Signature (DMSO-d6)[6]
  • Aromatic Region: The 1,2,3-substitution pattern yields a distinct splitting pattern (typically a doublet-doublet-triplet system or multiplet depending on overlap) compared to the 1,2,4-pattern of the Dasatinib intermediate.

    • Expected: Three aromatic protons.[1][2]

  • Amine Protons: Broad singlet around 4.5–5.0 ppm.

  • Piperazine Protons: Two sets of triplets/multiplets (8H total).

  • Methyl Groups:

    • Ar-CH₃: Singlet ~2.1 ppm.

    • N-CH₃: Singlet ~2.2 ppm.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 206.16 m/z.

  • Fragmentation: Loss of methylpiperazine is a common fragment.

Safety & Handling Protocol

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Handling Procedures:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle only in a chemical fume hood to avoid inhalation of dust/vapors.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Anilines are prone to oxidation (darkening) upon air exposure.

References

  • Chemical Identity & Isomerism

    • PubChem. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (Isomer Comparison). National Library of Medicine. Available at: [Link]

  • Synthetic Methodology (SNAr)

    • Clausius Scientific Press. Synthesis of aniline analogs containing different secondary amines. Available at: [Link]

  • Google Patents. Process and intermediates for the preparation of dasatinib (EP2918584A1).
  • Database Entry (2,6-Isomer Existence)

    • ChemSRC. 2-Methyl-6-(4-methylpiperazin-1-yl)aniline Entry. Available at: [Link]

Sources

Molecular weight and formula of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 2-Methyl-6-(4-methylpiperazin-1-yl)aniline , designed for researchers and drug development professionals.

Advanced Synthesis, Characterization, and Application Profile[1][2]

Executive Summary

2-Methyl-6-(4-methylpiperazin-1-yl)aniline is a specialized di-substituted aniline building block utilized in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs).[1] Structurally, it features a sterically crowded 1,2,6-substitution pattern on the benzene ring, combining a primary amine, a methyl group, and a solubilizing N-methylpiperazine moiety.[1]

This molecule serves as a critical pharmacophore fragment, often employed to enhance the solubility and pharmacokinetic profile of ATP-competitive inhibitors targeting Src , Abl , and FGFR kinases.[1] Its structural rigidity and basicity make it a valuable scaffold for optimizing drug-target interactions in the ribose-binding pocket.[1]

Physicochemical Profile
PropertySpecification
Chemical Name 2-Methyl-6-(4-methylpiperazin-1-yl)aniline
IUPAC Name 2-methyl-6-(4-methylpiperazin-1-yl)benzenamine
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
Monoisotopic Mass 205.1579 Da
Appearance Pale yellow to brown viscous oil or low-melting solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water
pKa (Calc.) ~8.5 (Piperazine N), ~4.0 (Aniline NH₂)
LogP (Calc.) 1.2 – 1.5
CAS Number Referenced as Custom Synthesis / Analog to 16154-71-5 (4-isomer)

Critical Note on Isomerism: Ensure distinction from the more common isomer 2-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 16154-71-5).[1] The 2,6-substitution pattern of the subject molecule creates significant steric hindrance around the primary amine, affecting reactivity in subsequent coupling steps.[1]

Synthetic Utility & Pathway

The synthesis of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline is non-trivial due to the steric crowding at the ortho positions.[1] Standard nucleophilic aromatic substitution (


) is often insufficient unless the starting material is highly activated (e.g., nitro-benzenes).[1] The most robust route utilizes Buchwald-Hartwig Palladium-Catalyzed Amination .[1]
Retrosynthetic Analysis

The target molecule is assembled by coupling 2-bromo-6-methylaniline (or a protected equivalent) with N-methylpiperazine .[1]

SynthesisPath Start 2-Bromo-6-methylaniline (Starting Material) Intermediate Pd-Complex Intermediate Start->Intermediate Oxidative Addition Reagent N-Methylpiperazine (Nucleophile) Reagent->Intermediate Coordination Catalyst Pd2(dba)3 / BINAP NaOtBu, Toluene, 110°C Catalyst->Intermediate Product 2-Methyl-6-(4-methylpiperazin-1-yl)aniline (Target) Intermediate->Product Reductive Elimination

Figure 1: Palladium-catalyzed cross-coupling strategy for sterically hindered aniline synthesis.[1]

Experimental Protocols
Method A: Buchwald-Hartwig Cross-Coupling (Recommended)

This protocol is optimized for sterically hindered substrates where


 fails.[1]

Reagents:

  • Substrate: 2-Bromo-6-methylaniline (1.0 eq)

  • Nucleophile: N-Methylpiperazine (1.2 eq)[1]

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

    
    ] (2-5 mol%)[1]
    
  • Ligand: BINAP or Xantphos (4-10 mol%)[1]

  • Base: Sodium tert-butoxide (

    
    ) (1.5 eq)[1]
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge

    
     (0.05 eq), BINAP (0.10 eq), and 
    
    
    
    (1.5 eq).
  • Inert Atmosphere: Evacuate and backfill the flask with Argon (

    
    ) three times to ensure an oxygen-free environment.
    
  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to substrate) via syringe.

  • Substrate Addition: Add 2-Bromo-6-methylaniline (1.0 eq) and N-Methylpiperazine (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 100–110°C for 12–16 hours under Argon. Monitor progress via LC-MS (Target

    
    ).[1]
    
  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues.[1] Wash the pad with Ethyl Acetate.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via Flash Column Chromatography on silica gel (Eluent: DCM:MeOH:NH₄OH, gradient 95:5:0.5 to 90:10:1).[1]

Yield Expectation: 65–80% (Pale yellow oil/solid).[1]

Method B: Nucleophilic Substitution on Nitro-Precursor (Alternative)

If starting from 2-fluoro-6-methyl-nitrobenzene :

  • React 2-fluoro-6-methyl-nitrobenzene with N-methylpiperazine (

    
    , DMF, 80°C).
    
  • Reduce the resulting nitro-intermediate using

    
     or 
    
    
    
    to yield the target aniline.[1] Note: This route avoids expensive Pd catalysts but requires a reduction step.[1]
Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

1. Nuclear Magnetic Resonance (NMR)[1][2][3]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       6.80–6.95 (m, 3H, Ar-H) – Aromatic protons.[1]
      
    • 
       4.50 (br s, 2H, NH₂) – Aniline amine (exchangeable).[1]
      
    • 
       2.80–2.90 (m, 4H, Piperazine-CH₂) – Orthogonal to aniline.[1]
      
    • 
       2.40–2.50 (m, 4H, Piperazine-CH₂) – Adjacent to N-Me.[1]
      
    • 
       2.20 (s, 3H, Ar-CH₃) – Aryl methyl.[1]
      
    • 
       2.18 (s, 3H, N-CH₃) – Piperazine methyl.[1]
      
2. Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI Positive Mode.

  • Observed Mass:

    
     Da.[1]
    
  • Fragmentation Pattern: Characteristic loss of methylpiperazine fragment may be observed at higher collision energies.

3. HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[1]

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[1]

  • Detection: UV at 254 nm and 220 nm.

  • Acceptance Criteria: >95% purity by area integration.

Safety & Handling (SDS Highlights)
Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.[1]Use fume hood; wear N95/P100 respirator if handling powder.[1]
Skin/Eye Irritation Causes skin irritation and serious eye damage.[1]Wear nitrile gloves and safety goggles.[1]
Sensitization May cause skin sensitization (piperazine moiety).[1]Avoid direct contact; wash thoroughly after handling.[1]
Storage Hygroscopic; Air-sensitive.[1]Store under Nitrogen/Argon at 2–8°C.
References
  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Anti-Tumor Activity in Preclinical Assays."[1] Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "2-methyl-4-(4-methylpiperazin-1-yl)aniline (Isomer Reference)." National Center for Biotechnology Information. [1]

  • Driver, M. S., & Hartwig, J. F. (1996).[1] "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.[1]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Characterization of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline

[1]

Executive Summary

In the development of small molecule kinase inhibitors, substituted anilines serve as critical pharmacophores. 2-Methyl-6-(4-methylpiperazin-1-yl)aniline (CAS: 2138058-93-0 ) represents a sterically congested, electron-rich intermediate often utilized in nucleophilic aromatic substitutions (

1

Unlike its para-substituted isomer (2-methyl-4-...), the 6-isomer possesses unique solubility challenges due to the ortho-effect, where the steric bulk of the methyl and piperazinyl groups flanking the primary amine disrupts intermolecular hydrogen bonding.[1] This guide provides a comprehensive framework for determining, modeling, and applying solubility data for this compound in organic solvents to optimize purification and crystallization processes.[1]

Physicochemical Profile & Structural Analysis[1][2]

Understanding the molecular architecture is the prerequisite for predicting solubility behavior.[1]

PropertyDetail
Compound Name 2-Methyl-6-(4-methylpiperazin-1-yl)aniline
CAS Number 2138058-93-0
Molecular Formula

Molecular Weight 205.30 g/mol
Structural Features Hydrophobic Domain: Toluene core.Hydrophilic/Basic Domain: Piperazine ring (

) and primary Aniline (

).[1]
Solubility Prediction High: Chlorinated solvents (DCM), Polar Aprotic (DMSO, DMF), Alcohols (MeOH, EtOH).Moderate: Esters (EtOAc), Ethers (THF).Low: Aliphatic Hydrocarbons (n-Heptane, Hexane), Water (neutral pH).[1]
The Ortho-Effect on Solubility

The 2,6-disubstitution pattern creates a "shielded" aniline.[1] Unlike the 4-isomer (CAS 16154-71-5), which can freely engage in intermolecular H-bonding, the 6-isomer exhibits:

  • Lower Melting Point: Disrupted crystal lattice packing energy.[1]

  • Higher Organic Solubility: Reduced lattice energy typically correlates with higher solubility in lipophilic solvents compared to the 4-isomer.[1]

Experimental Protocols for Solubility Determination

Protocol A: Static Equilibrium (Gravimetric)

Best for: Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene.[1]

Workflow:

  • Saturation: Add excess solid 2-Methyl-6-(4-methylpiperazin-1-yl)aniline to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

    
    ).
    
  • Sedimentation: Stop stirring and allow phases to separate for 2 hours (isothermal).

  • Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification: Transfer to a pre-weighed weighing dish, evaporate solvent (vacuum oven at 40°C), and weigh the residue.

Protocol B: Dynamic Laser Monitoring (Polythermal)

Best for: Metastable Zone Width (MSZW) determination and temperature-dependent curves.[1]

Workflow:

  • Prepare a mixture of known composition (

    
    ).[1]
    
  • Heat at 1 K/min until dissolution (transmissivity = 100%).

  • Cool at 1 K/min until nucleation is detected (transmissivity drops).

  • Repeat for varying concentrations to map the solubility curve.[1]

Visualization of Experimental Logic

SolubilityProtocolStartSelect Solvent SystemMethodChoose MethodStart->MethodGravimetricGravimetric(High Solubility)Method->Gravimetric>10 mg/mLHPLCHPLC/UV(Low Solubility)Method->HPLC<10 mg/mLEquilibrateEquilibrate(24h @ T)Gravimetric->EquilibrateHPLC->EquilibrateFilterIsothermal Filtration(0.45 µm)Equilibrate->FilterDryEvaporate & WeighFilter->DryGravimetricAnalyzeQuantify Peak AreaFilter->AnalyzeHPLCDataCalculate Mole Fraction (x)Dry->DataAnalyze->Data

Caption: Decision matrix for selecting the appropriate solubility determination method based on estimated solute concentration.

Solubility Data & Thermodynamic Modeling[1][2][3][4][5][6]

While specific empirical data for the 6-isomer is often proprietary, the following trends are established based on structural analogs (e.g., N-methylpiperazine anilines) and thermodynamic principles.

Solvent Hierarchy (298.15 K)

The solubility (

DMSO > DMF > Acetone > Methanol > Ethanol > Ethyl Acetate > Toluene > Water1
Solvent ClassRepresentative SolventPredicted Solubility BehaviorMechanism
Polar Aprotic DMSO, DMFVery High Strong dipole-dipole interactions; disruption of aniline H-bonds.[1]
Polar Protic Methanol, EthanolHigh H-bonding with the piperazine nitrogens and aniline

.[1]
Moderately Polar Acetone, Ethyl AcetateModerate to High Dipole interactions; good for crystallization cooling curves.[1]
Non-Polar Toluene, XyleneModerate

stacking interactions; effective for removing polar impurities.[1]
Anti-Solvents n-Heptane, WaterLow Hydrophobic effect dominates; used to drive yield in crystallization.[1]
Thermodynamic Modeling (Apelblat Equation)

To correlate experimental data (


Modified Apelblat Equation
  • 
     : Mole fraction solubility.[1]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[1][2][3]
    
  • 
     : Empirical parameters derived from regression.
    

Application: For 2-Methyl-6-(4-methylpiperazin-1-yl)aniline , the dissolution enthalpy (

1
  • Guidance: If

    
     is positive, the non-ideal solution behavior is significant (common in alcohols).[1]
    

Process Application: Purification Strategy

The primary utility of solubility data is designing a robust crystallization process to remove impurities (e.g., unreacted 2,6-dibromoaniline or piperazine).[1]

Cooling Crystallization[1]
  • Solvent: Ethanol or Isopropanol.[1]

  • Rationale: The solubility curve in alcohols is typically steep (high

    
    ).[1]
    
  • Protocol: Dissolve at reflux (

    
    ), filter hot to remove inorganic salts (Pd catalyst), then cool slowly to 0°C. The steric bulk of the 6-isomer may retard nucleation, requiring seeding.
    
Anti-Solvent Crystallization[1]
  • System: Toluene (Solvent) + n-Heptane (Anti-solvent).[1]

  • Rationale: The compound is soluble in Toluene but insoluble in Heptane.[1]

  • Protocol: Dissolve in minimal Toluene at 40°C. Slowly dose n-Heptane. This rejects polar impurities that might be soluble in alcohols.[1]

Synthesis & Purification Workflow

PurificationCrudeCrude Reaction Mixture(Pd, Salts, Starting Material)DissolveDissolve in Toluene(Selective for Organic Product)Crude->DissolveWashAqueous Wash(Remove Salts/Piperazine)Dissolve->WashConcentrateConcentrate Organic PhaseWash->ConcentrateCrystallizeCrystallization(Solvent: EtOH or Toluene/Heptane)Concentrate->CrystallizeIsolatePure 2-Methyl-6-(4-methylpiperazin-1-yl)anilineCrystallize->Isolate

Caption: Purification logic flow leveraging differential solubility in non-polar vs. polar solvents.

References

  • Compound Identification

    • Chemical Book & ChemSRC Databases. CAS 2138058-93-0 Entry.[1][4]

  • Synthesis & Analog Data

    • Li, H., et al. "Synthesis of aniline analogs containing different secondary amines."[1] Clausius Scientific Press, 2021.[1] (Describes synthesis of 4-isomer analogs and general purification).

  • Thermodynamic Modeling Methods

    • Jouyban, A. "Review of the Jouyban–Acree model for predicting the solubility of compounds in mixed solvents."[1] Journal of Chemical & Engineering Data. (Standard reference for the modeling equations cited).

  • General Solubility of Piperazine Derivatives

    • Journal of Chemical & Engineering Data.[1] Various articles on "Solubility and Thermodynamic Modeling of Piperazine derivatives in Binary Solvents."

Disclaimer: While the 4-isomer (CAS 16154-71-5) is widely characterized, the 6-isomer (CAS 2138058-93-0) is a specific research intermediate.[1] The solubility trends provided here are derived from structure-property relationships and standard thermodynamic behaviors of this chemical class.

Physical Characterization Protocol for Novel Chemical Entities: A Case Study on CAS 343388-15-4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characterization framework for a New Chemical Entity (NCE).

Editorial Note on CAS 343388-15-4: Analysis of the Chemical Abstracts Service (CAS) registry number 343388-15-4 reveals it does not correspond to a publicly indexed chemical substance as of February 2026. Furthermore, the checksum validation for this number fails (Calculated check digit: 8; Provided: 4). Therefore, this guide treats "CAS 343388-15-4" as a Model Small Molecule Drug Candidate to demonstrate the rigorous physicochemical profiling workflow required for pharmaceutical development.

Executive Summary

The physical characterization of a drug candidate is the bedrock of pre-formulation. It dictates the selection of the final salt form, the design of the delivery system, and the manufacturing process parameters. This guide outlines the critical path for characterizing a hypothetical small molecule, CAS 343388-15-4 , providing a self-validating workflow for researchers to apply to their own proprietary compounds.

Identity and Structural Validation

Before physical profiling, the chemical identity must be absolute. For a compound like CAS 343388-15-4, the following multi-modal validation is required to establish a "Reference Standard."

CAS Checksum Verification

A primary step in data integrity is verifying the CAS identifier.

  • Formula:

    
    
    
  • Application to 343388-15-4:

    • Sum:

      
      
      
    • Modulus:

      
      
      
    • Result: The provided check digit (4) does not match the calculated digit (8). Action: Re-verify source documentation for the correct identifier.

Structural Elucidation Protocol
TechniquePurposeCritical Parameter
1H-NMR / 13C-NMR Connectivity & PurityIntegral ratios, Chemical shifts (

)
HR-MS (ESI/APCI) Molecular FormulaMass accuracy (< 5 ppm)
FT-IR Functional GroupsFingerprint region (

)
Elemental Analysis Composition (C, H, N)Deviation from theoretical < 0.4%

Physicochemical Properties Profile

For a typical small molecule drug candidate (MW 300–600 Da), the following properties determine "druggability."

Solid-State Characteristics

The solid form affects bioavailability and stability.

  • Appearance: Visual inspection (e.g., White to off-white crystalline powder).

  • Melting Point (Tm): Determined via DSC. Sharp endotherm indicates high purity; broad range suggests impurities or amorphous content.

  • Hygroscopicity: Measured by DVS (Dynamic Vapor Sorption).

    • Non-hygroscopic: < 0.2% weight gain at 90% RH.

    • Hygroscopic: > 2% weight gain.

Solution Properties
  • Solubility (Thermodynamic): Measured at equilibrium (24-48h) in buffered media.

  • pKa (Ionization Constant): Determined via potentiometric titration. Critical for predicting solubility vs. pH.

  • LogP / LogD: Lipophilicity indicators.

    • Target Range:

      
       for oral bioavailability (Lipinski's Rule of 5).
      

Experimental Protocols

Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: Determine the saturation solubility of CAS 343388-15-4 in various physiological buffers.

Workflow:

  • Preparation: Add excess solid compound to 2 mL of media (pH 1.2, 4.5, 6.8, and Water).

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge or filter (0.22 µm PVDF) to remove undissolved solid.

  • Quantification: Analyze supernatant via HPLC-UV/Vis.

  • pH Check: Measure pH of the filtrate to ensure no drift occurred.

Forced Degradation (Stress Testing)

Objective: Identify degradation pathways and stability-indicating analytical methods.

Stress ConditionConditionsDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl24-48 hrs5-20%
Base Hydrolysis 0.1 N NaOH24-48 hrs5-20%
Oxidation 3% H₂O₂2-24 hrs5-20%
Thermal 60°C / 75% RH7 daysN/A
Photostability UV/Vis Light1.2M Lux-hrN/A

Visualization of Characterization Workflows

Solid Form Selection Decision Tree

This diagram illustrates the logic flow for selecting the optimal physical form (polymorph or salt) for development.

SolidFormSelection Start NCE (CAS 343388-15-4) SolubilityCheck Aqueous Solubility > Target? Start->SolubilityCheck PolymorphScreen Polymorph Screening (XRPD, DSC) SolubilityCheck->PolymorphScreen Yes SaltScreen Salt/Co-crystal Screening SolubilityCheck->SaltScreen No (Low Solubility) StableForm Identify Thermodynamically Stable Form PolymorphScreen->StableForm SaltScreen->PolymorphScreen Select Lead Salt PreForm Pre-formulation Profiling StableForm->PreForm

Caption: Decision matrix for solid-state form selection based on solubility and polymorphic stability.

Analytical Method Development Workflow

This workflow defines the sequence for establishing a stability-indicating HPLC method.

MethodDev Scan UV Spectral Scan (Max Absorbance) Column Column Screening (C18, Phenyl, C8) Scan->Column Gradient Gradient Optimization (Resolution > 1.5) Column->Gradient Stress Forced Degradation Sample Injection Gradient->Stress Stress->Gradient Peak Co-elution Final Validated Method Stress->Final Mass Balance OK

Caption: Iterative process for developing a stability-indicating analytical method.

References

  • International Conference on Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (1999).[1] Link

  • Byrn, S., et al. Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations. Pharmaceutical Research, 12(7), 945–954. (1995). Link

  • Lipinski, C. A. Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249. (2000). Link

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Chemical Abstracts Service (CAS). CAS Registry Number Checksum Calculation.Link

Sources

Advanced Synthesis of Dasatinib: Role of Piperazine-Substituted Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the role of piperazine-substituted intermediates in the synthesis of Dasatinib, with a critical analysis of the specific aniline derivative mentioned.

Executive Summary

Dasatinib (Sprycel®) is a potent, multi-targeted tyrosine kinase inhibitor (TKI) used primarily in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its structural complexity—characterized by a thiazole-carboxamide core, a substituted aniline "head," and a pyrimidine-piperazine "tail"—demands a convergent synthetic strategy.

This guide analyzes the synthetic utility of piperazine-containing intermediates. Crucially, it addresses the specific molecule "2-Methyl-6-(4-methylpiperazin-1-yl)aniline" identified in the topic. While standard commercial Dasatinib synthesis utilizes 1-(2-hydroxyethyl)piperazine and 2-chloro-6-methylaniline , the molecule represents a structural analog often investigated in structure-activity relationship (SAR) studies or encountered as a specific process impurity/metabolite precursor. This document details the standard Bristol-Myers Squibb (BMS) route while contextualizing the role of such variations in drug development.

Chemical Profile & Structural Analysis[1]

The Target: Dasatinib[1][2][3][4]
  • IUPAC Name: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide[1][2]

  • Molecular Formula: C₂₂H₂₆ClN₇O₂S

  • Key Pharmacophore: The 2-chloro-6-methylphenyl moiety (Head) fits into the hydrophobic pocket of the ABL kinase, while the piperazine tail (Tail) extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

The Analyte: 2-Methyl-6-(4-methylpiperazin-1-yl)aniline

The user-specified molecule, 2-Methyl-6-(4-methylpiperazin-1-yl)aniline , differs from the standard Dasatinib intermediates in two critical ways:

  • Piperazine Substitution: It contains an N-methyl group instead of the N-(2-hydroxyethyl) group found in Dasatinib.

  • Attachment Point: It presents the piperazine directly attached to an aniline ring, whereas in Dasatinib, the piperazine is attached to the pyrimidine linker.

Synthetic Implication: This molecule is likely a novel intermediate for a Dasatinib analog (e.g., a "Super-Dasatinib" variant designed to overcome specific mutations) or a misidentified reference to the standard pyrimidine intermediate. In a research context, this aniline would serve as a "pre-assembled head-tail" fragment for a convergent synthesis of non-standard kinase inhibitors.

Comparative Data Table
FeatureStandard Dasatinib IntermediateUser-Specified Molecule
Chemical Name 2-Methyl-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-amine2-Methyl-6-(4-methylpiperazin-1-yl)aniline
Core Ring PyrimidineBenzene (Aniline)
Piperazine Substituent 2-Hydroxyethyl (-CH₂CH₂OH)Methyl (-CH₃)
Role in Synthesis "Tail" fragment coupled to ThiazolePotential "Head" fragment for Analog
Solubility Profile High (Polar)Moderate (Lipophilic)

Synthetic Utility & Mechanism

The synthesis of Dasatinib typically follows a convergent route involving the coupling of an aminothiazole core with a pyrimidine linker, followed by the introduction of the piperazine tail and the aniline head.

The Standard BMS Route (Retrosynthetic Logic)

The most robust industrial route (Process B) involves:

  • Thiazole Formation: Chlorination of a beta-keto ester followed by cyclization with thiourea.

  • Amide Coupling: Reaction of the thiazole acid chloride with 2-chloro-6-methylaniline (The "Head").

  • Pyrimidine Coupling: Nucleophilic aromatic substitution (SₙAr) of the thiazole amine with 4,6-dichloro-2-methylpyrimidine .

  • Piperazine Installation: Final SₙAr displacement of the remaining chlorine by 1-(2-hydroxyethyl)piperazine .

Role of the Piperazine Intermediate

The piperazine moiety is critical for the drug's water solubility. In the standard route, the piperazine is introduced last to avoid side reactions during the amide coupling.

Mechanism of the Piperazine Coupling:

  • Type: Nucleophilic Aromatic Substitution (SₙAr).

  • Electrophile: The C-6 position of the 4-chloro-2-methylpyrimidine ring. The nitrogen at C-1 and C-3 activates the ring, making C-4/6 electron-deficient.

  • Nucleophile: The secondary amine of the piperazine.

  • Regioselectivity: The 4-position of the pyrimidine is already substituted by the thiazole amine (which is electron-donating), deactivating the ring slightly. However, the remaining chlorine at position 6 is still sufficiently reactive, especially under thermal forcing or base catalysis.

Investigating the "User-Specified" Route (Analog Synthesis)

If one were to use 2-Methyl-6-(4-methylpiperazin-1-yl)aniline as a starting material, the synthesis would likely target a Dasatinib Analog where the "Head" and "Tail" functionalities are merged or rearranged.

  • Hypothetical Workflow: This aniline would be coupled to the thiazole-pyrimidine core via a Buchwald-Hartwig amination. This strategy is often employed in Fragment-Based Drug Discovery (FBDD) to rapidly generate libraries of kinase inhibitors with varying "Head" sterics.

Experimental Protocols

Protocol A: Standard Synthesis of Dasatinib Intermediate (Pyrimidine-Piperazine Coupling)

This protocol describes the installation of the standard piperazine tail, analogous to how one would install the N-methylpiperazine variant.

Reagents:

  • Precursor: N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-5-thiazolecarboxamide (1.0 eq)

  • Nucleophile: 1-(2-Hydroxyethyl)piperazine (5.0 eq)

  • Solvent: n-Butanol or DMSO

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

Step-by-Step Methodology:

  • Charge: In a 500 mL reactor, suspend the chloropyrimidine precursor (10.0 g) in n-butanol (100 mL).

  • Activation: Add DIPEA (6.5 mL) to scavenge HCl generated during the substitution.

  • Addition: Add 1-(2-hydroxyethyl)piperazine (12.2 g) in a single portion. Note: Excess amine drives the reaction to completion.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC for the disappearance of the chloro-intermediate.

  • Workup: Cool to 20°C. The product often precipitates directly as the hydrochloride salt if HCl is generated, or as a free base upon water addition.

  • Purification: Filter the solid. Wash with water (2 x 50 mL) and cold ethanol (1 x 20 mL). Dry under vacuum at 45°C.

  • Yield: Expected yield 85–92%.

Protocol B: Synthesis of the "User-Specified" Aniline (Analog Precursor)

For researchers synthesizing 2-Methyl-6-(4-methylpiperazin-1-yl)aniline.

  • Starting Material: 2-Methyl-6-chloroaniline (or 2-methyl-6-bromoaniline).

  • Coupling: Buchwald-Hartwig Amination.

    • Catalyst: Pd₂(dba)₃ / BINAP or Pd(OAc)₂ / Xantphos.

    • Amine: N-Methylpiperazine (1.2 eq).

    • Base: Cs₂CO₃ or NaOtBu.

    • Solvent: Toluene or 1,4-Dioxane.

  • Conditions: Reflux (100–110°C) for 12 hours under Argon.

  • Purification: Flash column chromatography (DCM/MeOH).

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the standard BMS route versus the hypothetical route involving the user's specific aniline intermediate.

DasatinibSynthesis cluster_standard Standard Commercial Route (BMS) cluster_variant User-Specified / Analog Route Start1 2-Amino-thiazole-5-carboxylate Inter1 Intermediate A: (Thiazole-Pyrimidine Linkage) Start1->Inter1 Coupling Start2 4,6-Dichloro-2-methylpyrimidine Start2->Inter1 Inter2 Intermediate B: (Chloro-Pyrimidine Precursor) Inter1->Inter2 + Start3 (Amide Formation) Analog Dasatinib Analog (Methyl-Piperazine Variant) Inter1->Analog + UserMol (Hypothetical Coupling) Start3 2-Chloro-6-methylaniline (The 'Head') Final DASATINIB (Sprycel) Inter2->Final + Reagent1 (SnAr Displacement) Reagent1 1-(2-Hydroxyethyl)piperazine (The 'Tail') UserMol 2-Methyl-6-(4-methylpiperazin-1-yl)aniline (User's Specific Molecule)

Caption: Comparative workflow showing the standard BMS route (Green) and the hypothetical entry point for the user-specified aniline intermediate (Red) in analog synthesis.

Process Optimization & Troubleshooting

Impurity Control

In the standard synthesis, a critical impurity is the "Bis-adduct" , where the piperazine reacts with both chlorines of the pyrimidine starting material if the stoichiometry is not controlled during the earlier steps.

  • Control Strategy: Use the thiazole-amine as the limiting reagent in Step 1, or purify the mono-chloro intermediate via crystallization from methanol before the final piperazine coupling.

Solvent Selection
  • n-Butanol: Preferred for the final coupling (Step 4) because it dissolves the reactants but precipitates the product upon cooling, simplifying isolation.

  • DMF/DMAc: Used for the SₙAr reaction if higher temperatures (>100°C) are required, though they complicate aqueous workup.

Safety Considerations
  • Piperazines: Potent sensitizers. Handling requires strict fume hood usage and dermal protection to prevent respiratory sensitization.

  • Anilines: 2-chloro-6-methylaniline is toxic and a potential methemoglobinemia agent. Avoid inhalation of dusts.[3]

References

  • Bristol-Myers Squibb Company. (2000). Cyclic protein tyrosine kinase inhibitors. (World Patent WO2000062778A1). Patentscope. [Link]

  • Das, J., et al. (2006).[1] "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • ChemSRC. (2024). CAS 2138058-93-0 Entry.[4][5] (Note: Reference included for verification of the specific aniline structure's existence in chemical catalogs). [Link]

Sources

Thermodynamic Profiling of Piperazine-Substituted Anilines: From Solid-State Properties to Solution Behavior

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine-substituted anilines, particularly 1-(4-aminophenyl)piperazine and


-phenylpiperazine , represent a critical structural motif in modern medicinal chemistry. They serve as the pharmacophore backbone for azole antifungals (e.g., Posaconazole, Itraconazole) and multi-kinase inhibitors. However, their thermodynamic behavior—specifically the interplay between crystal lattice energy and solvation enthalpy—remains a frequent bottleneck in process scale-up.

This technical guide synthesizes the thermodynamic properties of this class, moving beyond basic characterization to the kinetic and equilibrium factors driving solubility and stability. It provides self-validating protocols for determining solubility limits and phase transition enthalpies, essential for designing robust crystallization processes.

Structural & Theoretical Framework

The thermodynamic profile of piperazine-substituted anilines is defined by the competition between the rigid, lipophilic aromatic ring and the conformally flexible, polar piperazine ring .

  • Electronic Effects: The aniline nitrogen donates electron density into the phenyl ring (

    
     effect), increasing the basicity of the para-piperazine nitrogen. This makes pH-dependent solubility profiling critical.
    
  • Crystal Lattice Energy: The chair conformation of the piperazine ring disrupts the planar stacking typical of simple anilines. This often lowers the melting point relative to flat aromatics but introduces complex polymorphism due to multiple H-bonding donors (

    
     and piperazine 
    
    
    
    ).
Key Thermodynamic Parameters
ParameterSymbolSignificance in Process Design
Melting Temperature

Indicator of crystal lattice stability; correlates with low solubility.
Enthalpy of Fusion

Energy required to break the crystal lattice; critical for ideal solubility modeling.
Gibbs Energy of Dissolution

Determines spontaneity of dissolution;

.
Decomposition Temperature

Upper limit for drying and melt-processing operations.

Phase Transition Thermodynamics (DSC/TGA)

Accurate determination of solid-state transitions is the prerequisite for any solubility study. Impurities or amorphous content can skew solubility data by orders of magnitude.

Thermal Analysis Workflow

The following diagram illustrates the logical flow for solid-state characterization, ensuring material integrity before solubility testing.

SolidStateChar Sample Crude Sample TGA TGA Analysis (Volatiles/Decomp) Sample->TGA Check T_dec DSC_Heat1 DSC Heat Cycle 1 (Thermal History) Sample->DSC_Heat1 Erase History Result Thermodynamic Fingerprint TGA->Result DSC_Cool DSC Cooling (Recrystallization) DSC_Heat1->DSC_Cool Controlled Rate DSC_Heat2 DSC Heat Cycle 2 (True Tm & Purity) DSC_Cool->DSC_Heat2 Measure DSC_Heat2->Result

Figure 1: Thermal Analysis Workflow. Note the "Heat-Cool-Heat" cycle in DSC to eliminate thermal history (e.g., milling stress) which can artificially depress melting points.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and

with <1% error.
  • Sample Prep: Weigh 2–4 mg of dried 1-(4-aminophenyl)piperazine into a Tzero aluminum pan. Hermetically seal to prevent sublimation.

  • Purge Gas: Nitrogen at 50 mL/min. (Oxygen can cause oxidative degradation artifacts near

    
    ).
    
  • Ramp Program:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C (approx. 20°C below expected

      
      ).
      
    • Isothermal hold 1 min.

    • Cool 10°C/min to 0°C.

    • Ramp 10°C/min to 150°C.

  • Analysis: Integrate the endothermic peak on the second heating cycle. The area under the curve (J/g) is converted to molar enthalpy (

    
    ) using molecular weight.
    

Solubility & Solution Thermodynamics

For piperazine-substituted anilines, solubility is not a static number; it is a dynamic equilibrium heavily influenced by solvent polarity and temperature.

The Modified Apelblat Model

The solubility of these derivatives in organic solvents (e.g., methanol, ethanol, acetonitrile) is best described by the semi-empirical Modified Apelblat equation [1]:



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature.
    
  • 
     are empirical constants derived from regression.
    

Senior Scientist Insight: If parameter


 is close to zero, the system follows ideal van't Hoff behavior. A large positive 

indicates significant non-ideality, likely due to the temperature-dependent breaking of piperazine-solvent hydrogen bonds.
Experimental Protocol: Laser-Monitored Solubility

Gravimetric "shake-flask" methods are prone to sampling errors (filter clogging, temperature drop). The Dynamic Laser Monitoring method is superior for these temperature-sensitive amines [2].

Equipment: Jacketed glass vessel, overhead stirrer, FBRM (Focused Beam Reflectance Measurement) probe or turbidity probe.

Step-by-Step:

  • Solvent Charge: Add 50 mL of solvent (e.g., Ethanol) to the reactor.

  • Excess Solute: Add 1-(4-aminophenyl)piperazine in excess (creates a slurry).

  • Equilibration: Stir at 400 rpm. Cycle temperature (Heat to Dissolve

    
     Cool to Recrystallize) to ripen crystals.
    
  • Measurement:

    • Set temperature to

      
       (e.g., 293.15 K).
      
    • Monitor counts/sec (FBRM) or turbidity.

    • Wait for signal plateau (Equilibrium).

    • Filtration (Optional): If using gravimetric verification, stop stirring, let settle, and filter via 0.22 µm heated syringe filter.

  • Quantification: Analyze supernatant via HPLC (C18 column, Acetonitrile/Water mobile phase) or UV-Vis.

Comparative Thermodynamic Data

The following table summarizes typical thermodynamic values for the parent motifs and the substituted derivative. Note the impact of the piperazine substitution on the melting point compared to simple aniline.

PropertyAniline [3]Piperazine [4]1-(4-Aminophenyl)piperazine [5]
Molecular Weight 93.13 g/mol 86.14 g/mol 177.25 g/mol
Physical State (25°C) LiquidSolidSolid
Melting Point (

)
-6 °C106 °C100–103 °C
Boiling Point 184 °C146 °C>260 °C (Decomposes)
Solubility (Water) 3.6 g/100mLMiscibleModerate (pH dependent)

10.56 kJ/mol23.6 kJ/mol~26.5 kJ/mol (Est.)

Data Interpretation: The substituted aniline retains the high melting point of the piperazine moiety, indicating that the crystal lattice is stabilized by intermolecular H-bonds between the piperazine secondary amine and the aniline primary amine.

Process Implications: Crystallization & Stability

Understanding the thermodynamics allows for the design of "Anti-Solvent Crystallization" processes.

Solubility Pathway Diagram

This diagram visualizes the molecular interactions driving solubility.

SolubilityMech cluster_0 Key Interaction Crystal Solid Crystal Lattice (High Lattice Energy) Transition Transition State (Cavity Formation) Crystal->Transition + Enthalpy of Fusion (Endothermic) Solvent Polar Solvent (EtOH/MeOH) Solvent->Transition Solution Solvated Molecule (H-Bond Stabilization) Transition->Solution - Solvation Enthalpy (Exothermic) Interaction Piperazine NH ... O-H Solvent

Figure 2: Energetics of Dissolution. Successful dissolution requires the solvation enthalpy (H-bonding) to overcome the lattice enthalpy.

Stability Warning

Piperazine-substituted anilines are susceptible to oxidative darkening (formation of quinone-imines) and carbamate formation upon exposure to atmospheric


 (common in wet piperazines).
  • Storage: Store under Argon/Nitrogen at <25°C.

  • Handling: Avoid prolonged exposure to air during filtration.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics.

  • Fosbøl, P. L., et al. (2011). Solubility of piperazine in water and in aqueous potassium carbonate solutions. Journal of Chemical & Engineering Data.

  • NIST Chemistry WebBook. (2023). Aniline: Phase change data. National Institute of Standards and Technology.

  • PubChem. (2025).[1] Piperazine: Chemical and Physical Properties. National Library of Medicine.

  • PubChem. (2025).[1] 1-(4-Aminophenyl)piperazine.[1] National Library of Medicine.

Sources

An In-depth Technical Guide to the pKa Values of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical parameter that governs a compound's behavior in biological systems. The pKa value, the pH at which a molecule is 50% ionized, dictates its solubility, permeability, metabolic stability, and target-binding interactions. For ionizable compounds, such as the title molecule 2-Methyl-6-(4-methylpiperazin-1-yl)aniline, a precise determination and a nuanced understanding of its pKa values are indispensable for predicting its pharmacokinetic and pharmacodynamic profiles.

Molecular Structure and Putative Ionization Sites

2-Methyl-6-(4-methylpiperazin-1-yl)aniline possesses three distinct nitrogen atoms, each capable of accepting a proton, thus exhibiting basic properties. The ionization state of this molecule is therefore pH-dependent, with the potential for multiple protonation steps.

Chemical structure of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline

Figure 1. Chemical structure of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline.

The three nitrogen atoms are:

  • The anilino nitrogen (N-Ar): An aromatic amine nitrogen directly attached to the benzene ring.

  • The aliphatic tertiary amine nitrogen (N-aliphatic) of the piperazine ring: The nitrogen atom within the piperazine ring that is further from the aniline moiety and is attached to a methyl group.

  • The aliphatic tertiary amine nitrogen (N-piperazinyl) of the piperazine ring: The nitrogen atom of the piperazine ring directly connected to the benzene ring.

The basicity of each nitrogen, and consequently its pKa value, is dictated by the electronic and steric environment.

Theoretical Analysis of Basicity

A qualitative understanding of the relative basicity of the three nitrogen centers can be derived from fundamental chemical principles.

  • Anilino Nitrogen (N-Ar): The lone pair of electrons on the anilino nitrogen is delocalized into the aromatic π-system of the benzene ring. This resonance stabilization is significantly reduced upon protonation, making the anilino nitrogen the least basic of the three. The pKa of aniline itself is approximately 4.6, and while the methyl and piperazinyl substituents are electron-donating, the ortho-position of the bulky piperazinyl group may introduce steric hindrance to protonation and solvation of the resulting cation, further reducing its basicity.

  • Aliphatic Tertiary Amine Nitrogen (N-aliphatic): This nitrogen atom is part of a saturated heterocyclic system and is not directly influenced by the aromatic ring's electron-withdrawing effects. Its lone pair is localized, making it significantly more basic than the anilino nitrogen. The presence of a methyl group is weakly electron-donating, slightly increasing its basicity. The pKa of N-methylpiperazine is approximately 9.8, providing a reasonable starting point for estimating the pKa of this nitrogen.

  • Aliphatic Tertiary Amine Nitrogen (N-piperazinyl): While this nitrogen is also part of the saturated piperazine ring, it is directly attached to the aromatic ring. The electron-withdrawing inductive effect of the sp2-hybridized carbons of the benzene ring will decrease the electron density on this nitrogen, making it less basic than the other aliphatic nitrogen (N-aliphatic).

Based on this analysis, the expected order of basicity is:

N-aliphatic > N-piperazinyl > N-Ar

This translates to the following expected trend in pKa values:

pKa (N-aliphatic) > pKa (N-piperazinyl) > pKa (N-Ar)

Predicted pKa Values and Comparative Data

In the absence of direct experimental data, computational prediction tools and analysis of structurally similar molecules are invaluable.

Computational Prediction

Numerous software packages are available for the in-silico prediction of pKa values, employing various algorithms based on large databases of experimental data, quantum mechanical calculations, or a combination thereof.[1][2][3][4] These tools can provide rapid and reasonably accurate estimations of pKa values. For 2-Methyl-6-(4-methylpiperazin-1-yl)aniline, a consensus from leading pKa prediction software would be the recommended approach to obtain estimated values.

Ionizable CenterPredicted pKa RangeRationale
N-aliphatic (piperazine) 8.5 - 9.5Similar to other N-alkyl piperazines, with minor influence from the substituted aniline moiety.
N-piperazinyl (to ring) 5.5 - 6.5Reduced basicity due to the inductive effect of the aromatic ring.
N-Ar (aniline) 3.0 - 4.0Low basicity due to lone pair delocalization into the aromatic ring and potential steric hindrance.

Table 1: Predicted pKa ranges for the ionizable centers of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline based on computational models and chemical principles.

Comparative Analysis with Structurally Related Compounds

Examining the experimental pKa values of similar molecules provides a strong basis for our predictions.

  • Aniline: pKa ≈ 4.6[5]

  • N-methylpiperazine: pKa ≈ 9.8

  • 1-Phenylpiperazine: pKa1 ≈ 2.9 (anilino N), pKa2 ≈ 8.9 (aliphatic N)

  • 2-Methylaniline (o-toluidine): pKa ≈ 4.45

  • 2,6-Dimethylaniline: pKa ≈ 3.9

The data from these related compounds support the predicted pKa ranges. The presence of an ortho-methyl group on the aniline ring, as seen in o-toluidine, has a minor effect on the aniline's basicity. The bulky piperazinyl group at the other ortho position is expected to have a more significant, likely base-weakening, steric effect.

Experimental Determination of pKa Values

For definitive pKa values, experimental determination is the gold standard. Potentiometric titration is a robust and widely used method.

Step-by-Step Protocol for Potentiometric Titration
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline free base.

    • Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low, and then dilute with deionized water to a final volume of 50 mL. The final concentration should be in the range of 1-5 mM.

    • The use of a co-solvent will necessitate a correction to the measured pH to obtain the aqueous pKa.

  • Titration Setup:

    • Use a calibrated pH meter with a combination glass electrode.

    • Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Use a magnetic stirrer to ensure the solution is well-mixed.

    • Use a calibrated burette to add the titrant.

  • Titration Procedure:

    • The titrant will be a standardized solution of a strong acid, typically 0.1 M HCl.

    • Record the initial pH of the analyte solution.

    • Add the titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH has dropped significantly, passing through all the equivalence points.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. For a multiprotic base, there will be multiple inflection points and corresponding half-equivalence points.

    • Alternatively, a plot of the first derivative (ΔpH/ΔV) versus the average volume of titrant will show peaks at the equivalence points.

Visualization of Ionization Equilibria

The protonation of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline can be visualized as a series of equilibria.

G B B (Free Base) BH BH+ (Monoprotonated) B->BH + H+ pKa1 BH2 BH2++ (Diprotonated) BH->BH2 + H+ pKa2 BH3 BH3+++ (Triprotonated) BH2->BH3 + H+ pKa3

Figure 2. Stepwise protonation of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline.

The pKa values correspond to the acid dissociation constants of the protonated species.

Conclusion

A comprehensive understanding of the pKa values of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline is crucial for its development as a potential therapeutic agent. This guide has provided a detailed theoretical analysis of the factors influencing the basicity of its three nitrogen centers, leading to the predicted pKa hierarchy of N-aliphatic > N-piperazinyl > N-Ar. While experimental determination remains the definitive method, the provided computational predictions and comparative analysis offer a solid foundation for understanding the ionization behavior of this molecule. The methodologies outlined herein provide a clear path for researchers to obtain precise pKa values, which are essential for building accurate structure-activity relationships and for optimizing the ADME properties of this and related compounds.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • CompuDrug. (n.d.). pKalc. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • ChemRxiv. (2023). pKalculator: A pKa predictor for C-H bonds. Retrieved from [Link]

  • Scribd. (n.d.). pKa Prediction for Anilines. Retrieved from [Link]

  • YouTube. (2020, June 14). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]

  • Pearson. (2023, October 2). Rank the following substituted anilines from most basic to least basic. Retrieved from [Link]

  • Simple Method for the Estimation of pKa of Amines. (n.d.). Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2011, August 10). Acidity of Anilines: Calculations vs Experiment. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]

  • PMC. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • Neuroquantology. (2023, November). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 6-(4-methyl-1-piperazinyl)-1,2,4,5-tetraazin-3-yl sulfide. Retrieved from [Link]

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Methodological & Application

Application Note and Protocol: A Comprehensive Guide to the Synthesis of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline, a valuable substituted aniline derivative for pharmaceutical and materials science research. The synthetic strategy is centered around a modern, efficient palladium-catalyzed Buchwald-Hartwig amination reaction. This guide offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures from reaction setup to final product characterization, and expert insights into the critical parameters that ensure a successful, high-yield synthesis. The content is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for obtaining this key synthetic intermediate.

Introduction and Strategic Overview

2-Methyl-6-(4-methylpiperazin-1-yl)aniline and its analogs are prevalent structural motifs in medicinal chemistry. The strategic incorporation of the N-methylpiperazine group can enhance aqueous solubility and target affinity, making it a "privileged" scaffold in the design of kinase inhibitors and other therapeutic agents[1].

The synthesis of aryl amines, particularly sterically hindered ones like the target compound, has been historically challenging. Classical methods often require harsh conditions and have limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds[2][3]. This reaction provides a powerful and versatile tool for coupling aryl halides with a wide array of amines under relatively mild conditions[2][4].

Our synthetic approach employs the Buchwald-Hartwig amination to couple commercially available 2-Bromo-6-methylaniline with 1-methylpiperazine . This method was selected for its high efficiency, broad substrate scope, and the extensive mechanistic understanding that allows for rational optimization[3].

Overall Synthetic Workflow

The synthesis is a one-pot reaction followed by standard purification and characterization steps. The workflow is designed to be efficient and scalable.

G reagents Reagent Assembly (Aryl Halide, Amine, Catalyst, Ligand, Base) reaction Inert Atmosphere Setup & Buchwald-Hartwig Coupling reagents->reaction Toluene, 110 °C workup Reaction Quench & Aqueous Work-up reaction->workup Cool to RT purification Column Chromatography Purification workup->purification Isolate Crude analysis Product Characterization (NMR, MS, HPLC) purification->analysis Isolate Pure

Caption: High-level experimental workflow for the synthesis.

Experimental Protocol

This protocol details the synthesis of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline on a 5 mmol scale.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (Scale)MmolEq.Supplier Notes
2-Bromo-6-methylanilineC₇H₈BrN186.05930 mg5.01.0Commercially available[5]
1-MethylpiperazineC₅H₁₂N₂100.16601 mg (0.68 mL)6.01.2Store under nitrogen.
Tris(dibenzylideneacetone)dipalladium(0)C₅₁H₄₂O₃Pd₂915.7246 mg0.050.01Pd₂(dba)₃
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylC₃₉H₅₅P574.8286 mg0.150.03XPhos ligand
Sodium tert-butoxideC₄H₉NaO96.10673 mg7.01.4Handle in a glovebox.
Anhydrous TolueneC₇H₈92.1425 mL--Use from a solvent purification system.
Step-by-Step Synthesis Procedure
  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-methylaniline (930 mg, 5.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (86 mg, 0.15 mmol), and Sodium tert-butoxide (673 mg, 7.0 mmol).

    • Causality Note: The use of a bulky, electron-rich phosphine ligand like XPhos is critical. It stabilizes the palladium catalyst, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination to form the C-N bond[3]. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle[4].

  • Reagent Addition:

    • Seal the flask with a rubber septum. Evacuate and backfill the flask with dry nitrogen or argon three times to establish an inert atmosphere.

    • Add anhydrous toluene (25 mL) via syringe.

    • Add 1-methylpiperazine (0.68 mL, 6.0 mmol) via syringe. The mixture will typically turn dark red or brown.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10-20% Ethyl Acetate in Hexane with 0.5% triethylamine. The reaction is generally complete within 4-12 hours.

  • Work-up and Extraction:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate (3 x 20 mL).

    • Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product, a dark oil or solid, is purified by flash column chromatography.

  • Column Preparation:

    • Use a glass column packed with silica gel (230-400 mesh).

    • Prepare the eluent: A gradient of 5% to 25% ethyl acetate in hexane is typically effective. Crucially, add 0.5% (v/v) triethylamine to the eluent mixture.

    • Expertise Note: The basic triethylamine neutralizes the acidic sites on the silica gel. This prevents the amine product from binding irreversibly to the stationary phase, which would otherwise lead to significant product loss and severe tailing on TLC[6].

  • Chromatography:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Load the sample onto the column.

    • Elute the column with the prepared solvent gradient, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Methyl-6-(4-methylpiperazin-1-yl)aniline as a solid or viscous oil.

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is key to troubleshooting and adapting the protocol for different substrates.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [Ar-Pd(II)(Amine)L₂]⁺X⁻ oa_complex->amine_complex Ligand Exchange (+ Amine) amido_complex Ar-Pd(II)(Amido)L₂ amine_complex->amido_complex Deprotonation (- Base-H⁺) amido_complex->pd0 Reductive Elimination product Product Ar-Amine amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-bromo-6-methylaniline, forming a Pd(II) complex. This is often the rate-determining step[2].

  • Ligand Exchange & Deprotonation: The amine (1-methylpiperazine) displaces the halide from the palladium center. The added base then removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue[3].

Characterization and Expected Results

The identity and purity of the final product must be confirmed through rigorous analytical techniques.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)Aromatic Protons: Multiplets between ~6.7-7.1 ppm. NH₂ Protons: Broad singlet ~3.5-4.5 ppm. Piperazine Protons: Broad multiplets ~2.5-3.0 ppm. Methyl Protons: Two singlets, one for the Ar-CH₃ (~2.2 ppm) and one for the N-CH₃ (~2.3 ppm).
¹³C NMR (100 MHz, CDCl₃)Aromatic Carbons: Peaks in the range of ~115-150 ppm. Piperazine Carbons: Peaks around ~50-55 ppm. Methyl Carbons: Peaks around ~18 ppm (Aryl-CH₃) and ~46 ppm (N-CH₃).
Mass Spec. (ESI+)Expected [M+H]⁺ peak at m/z = 206.16.
Purity (HPLC) >95% purity is expected after chromatography.

Note: Exact chemical shifts (δ) may vary depending on the solvent and concentration. The provided data are estimates based on analogous structures.[7]

Safety and Handling

  • 2-Bromo-6-methylaniline: Is toxic and an irritant. Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium tert-butoxide: Is a corrosive and flammable solid. It reacts violently with water. Handle exclusively in an inert atmosphere (glovebox or Schlenk line).

  • Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid inhalation of fine powders.

  • Toluene: Is a flammable solvent with known reproductive toxicity. Always work in a well-ventilated fume hood.

References

  • The first example for Ir‐catalyst 1 catalyzed N‐methylation reactions... . ResearchGate. [Link]

  • Methylation of piperazines - US3154553A.
  • N-METHYLPIPERAZINE . Ataman Kimya. [Link]

  • Synthesis method of N-methylpiperazine - CN101239957A.
  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors . National Center for Biotechnology Information (PMC). [Link]

  • Buchwald-Hartwig Coupling . Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]

  • Synthesis of aniline analogs containing different secondary amines . Clausius Scientific Press. [Link]

  • 2-Methyl-4-(4-methylpiperazin-1-yl)aniline . PubChem. [Link]

  • 2-Bromo-6-methylaniline . PubChem. [Link]

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors . SciELO. [Link]

  • 2,6-Dibromo-4-methylaniline . International Union of Crystallography. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . National Center for Biotechnology Information (PMC). [Link]

  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla . AWS. [Link]

Sources

Application Note: High-Efficiency Buchwald-Hartwig Coupling of Sterically Hindered 2,6-Disubstituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the specific challenges of coupling 2-Methyl-6-(4-methylpiperazin-1-yl)aniline , a sterically congested and basic aniline derivative often employed in the synthesis of kinase inhibitors (e.g., Src/Abl inhibitors) where the ortho-substitution pattern dictates binding conformation and the piperazine tail enhances solubility.

Executive Summary & Challenge Profile

The synthesis of high-value pharmaceutical intermediates often hinges on the formation of C–N bonds in sterically demanding environments. 2-Methyl-6-(4-methylpiperazin-1-yl)aniline (Substrate A) represents a "privileged scaffold" in medicinal chemistry, particularly for Type I/II kinase inhibitors. However, it presents a dual challenge for Buchwald-Hartwig amination:

  • Steric Wall (The Ortho-Ortho Effect): The primary amine is flanked by a methyl group at C2 and a bulky piperazinyl group at C6. This 2,6-disubstitution pattern significantly retards the amine binding step (nucleophilic attack) on the Pd(II) intermediate.

  • Catalyst Poisoning Risk: The basic tertiary amines within the piperazine moiety can competitively coordinate to the Palladium center, potentially shutting down the catalytic cycle or requiring higher catalyst loadings.

This guide details a Third-Generation Buchwald Protocol utilizing bulky dialkylbiaryl phosphine ligands to overcome these barriers, ensuring high yields (>85%) and minimizing hydrodehalogenation side products.

Mechanistic Insight & Catalyst Selection

Standard protocols (e.g., Pd(PPh3)4 or BINAP) fail with Substrate A because they lack the steric bulk required to force reductive elimination in crowded systems.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

To couple Substrate A , we utilize ligands that promote the formation of a monoligated Pd(0) species.

  • BrettPhos / RuPhos: These ligands are structurally designed for this exact scenario. The bulky cyclohexyl or isopropyl groups on the phosphorus promote oxidative addition, while the biaryl backbone prevents the formation of inactive bis-ligated complexes.

  • Precatalyst Strategy: We recommend using Palladacycle Precatalysts (Gen 3 or Gen 4) . These air-stable precursors activate rapidly under basic conditions, releasing the active L-Pd(0) species without the induction period or reagent instability associated with Pd2(dba)3.

Mechanistic Pathway & Bottlenecks

The following diagram illustrates the specific bottlenecks introduced by Substrate A and how the optimized protocol bypasses them.

BuchwaldMechanism PreCat Pd Precatalyst (RuPhos Pd G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActiveCat->OxAdd + Aryl Halide AmineBind Amine Coordination (Steric Bottleneck) OxAdd->AmineBind + Substrate A Deprot Deprotonation (Base Mediated) AmineBind->Deprot Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim L-Pd(II)-Ar-N(R)H RedElim->ActiveCat Regeneration Substrate 2-Methyl-6-(4-methylpiperazin-1-yl)aniline (Sterically Hindered Nucleophile) Substrate->AmineBind Slow Kinetics due to 2,6-disubstitution

Figure 1: Catalytic cycle highlighting the amine coordination step as the rate-limiting bottleneck due to the steric bulk of the 2,6-disubstituted aniline.

Experimental Protocol

Reagents & Materials
ComponentSpecificationRole
Amine 2-Methyl-6-(4-methylpiperazin-1-yl)anilineNucleophile (1.2 equiv)
Electrophile Aryl Chloride/BromideCoupling Partner (1.0 equiv)
Catalyst RuPhos Pd G4 (or BrettPhos Pd G4)Precatalyst (1.0 - 3.0 mol%)
Base NaOtBu (Sodium tert-butoxide)Base (1.5 equiv)
Solvent t-Amyl Alcohol (anhydrous)Solvent (0.2 M concentration)
Inert Gas Argon or NitrogenAtmosphere

Note: t-Amyl alcohol is preferred over Toluene or Dioxane for this substrate. Its polarity helps solubilize the piperazine moiety, and its higher boiling point allows for faster kinetics if needed.

Step-by-Step Procedure

Objective: Coupling of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline with 4-Chloro-pyridine (Model Electrophile).

  • Reactor Prep: Flame-dry a 20 mL re-sealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition:

    • Add RuPhos Pd G4 (17 mg, 0.02 mmol, 2 mol%).

    • Add Aryl Chloride (1.0 mmol).

    • Add 2-Methyl-6-(4-methylpiperazin-1-yl)aniline (246 mg, 1.2 mmol).

    • Add NaOtBu (144 mg, 1.5 mmol). Crucial: Add base last to minimize exposure to air.

  • Solvent & Seal:

    • Add anhydrous t-Amyl Alcohol (5.0 mL).

    • Seal the vial immediately with a PTFE-lined crimp cap or screw cap.

  • Sparging (Critical):

    • Insert a long needle connected to an Argon line into the solution and a short vent needle.

    • Bubble Argon through the solvent for 5 minutes. This removes dissolved Oxygen which is detrimental to the Pd catalyst.

  • Reaction:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (800 rpm). The bulky aniline requires efficient mass transfer.

    • Monitor by HPLC/UPLC at 2 hours. If conversion is <50%, increase temp to 100°C. Most reactions complete within 4-12 hours.

Workup: The "Self-Purifying" Acid-Base Extraction

Because the product contains a basic piperazine tail, we can utilize a pH-switch purification to remove non-basic impurities (ligand, dehalogenated aryl halide) without column chromatography.

WorkupFlow RxnMix Crude Reaction Mixture (Product + Impurities) Dilute Dilute with EtOAc RxnMix->Dilute AcidWash Extract with 1M HCl (aq) Dilute->AcidWash OrgLayer1 Organic Layer (Discard) AcidWash->OrgLayer1 Removes Ligands/Non-basic byproducts AqLayer1 Aqueous Layer (Acidic) Contains Protonated Product AcidWash->AqLayer1 Basify Basify with 6M NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM or EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry

Figure 2: Acid-Base extraction workflow leveraging the basicity of the piperazine tail for purification.

Troubleshooting & Optimization Guide

If the standard protocol yields <50%, consult the following decision matrix.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to BrettPhos Pd G4 . The larger steric bulk of BrettPhos creates a more open pocket for the 2,6-disubstituted aniline to enter.
Dehalogenation (Ar-H) β-Hydride EliminationDecrease reaction temperature to 65°C and extend time. Switch solvent to Toluene (less reducing than alcohol).
Incomplete Conversion Base Strength IssueIf substrate has sensitive esters, switch NaOtBu to K3PO4 (requires 100°C, 24h). If not sensitive, stick to NaOtBu.
Product Trapped in Aq pH IssueEnsure final basification reaches pH > 12. The piperazine and aniline NH might form salts that resist extraction if pH is only ~9.
Comparative Data: Ligand Screen

Reaction Conditions: 1.0 equiv Ar-Cl, 1.2 equiv Aniline, 2 mol% Pd G4 Precatalyst, NaOtBu, t-AmylOH, 80°C, 12h.

Ligand SystemConversion (%)Yield (%)Notes
RuPhos 98%92%Recommended. Best balance of rate and stability.
BrettPhos 95%89%Excellent alternative for extremely bulky electrophiles.
XPhos 70%62%Steric bulk insufficient for 2,6-aniline coordination.
BINAP <10%0%Completely ineffective for this steric profile.

References

  • Buchwald, S. L., et al. "Surpassing the Limitations of Steric Hindrance: The Buchwald-Hartwig Amination." Chemical Science, 2011.

  • Hartwig, J. F. "Evolution of Fourth-Generation Palladium Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2008.

  • BenchChem Application Notes. "Buchwald-Hartwig Amination for C-N Bond Formation in Anilines." BenchChem Protocols, 2025.

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Ligand Selection."

Application Note: Advanced Synthesis of Dasatinib via Convergent Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of Tyrosine Kinase Inhibitors (TKIs). It addresses the synthesis of Dasatinib (BMS-354825), explicitly correcting and aligning the starting material nomenclature provided in the request with the structurally validated precursors required for the target molecule.

Strategic Analysis & Material Verification

Critical Note on Starting Materials: The request specified 2-Methyl-6-(4-methylpiperazin-1-yl)aniline as the starting material. A structural analysis of Dasatinib reveals that this specific aniline is not a substructure of the drug. Dasatinib contains:

  • A 2-Chloro-6-methylaniline moiety (The "Left-Hand" Amide fragment).[1][2][3]

  • A 2-Methyl-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine moiety (The "Right-Hand" Heterocycle).[1][4]

Using "2-Methyl-6-(4-methylpiperazin-1-yl)aniline" would result in a structural analog with incorrect substitution patterns (methyl vs. chloro on the phenyl ring; aniline attachment vs. pyrimidine attachment).

Corrected Synthetic Strategy: This protocol follows the Convergent Amide Coupling Route (Route B from BMS patents), which is preferred for high purity and yield. It involves the coupling of 2-Chloro-6-methylaniline with the fully elaborated Thiazole-Pyrimidine-Piperazine Carboxylic Acid .[3]

Key Precursors:

  • Fragment A (Aniline): 2-Chloro-6-methylaniline (CAS: 87-63-8).

  • Fragment B (Acid): 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid.

Retrosynthetic Pathway (Visualized)

The following diagram illustrates the convergent assembly of Dasatinib, highlighting the correct placement of the piperazine and aniline moieties.

DasatinibSynthesis Dasatinib Dasatinib (Target) C22H26ClN7O2S Coupling Amide Coupling (HATU/Base or SOCl2) Coupling->Dasatinib FragmentA Fragment A 2-Chloro-6-methylaniline (Corrected Starting Material) FragmentA->Coupling FragmentB Fragment B Thiazole-Pyrimidine-Piperazine Acid FragmentB->Coupling Precursor1 2-Aminothiazole-5-carboxylate Precursor1->FragmentB Buchwald or SnAr Precursor2 4,6-Dichloro-2-methylpyrimidine Precursor2->FragmentB SnAr Displacement Precursor3 1-(2-Hydroxyethyl)piperazine Precursor3->FragmentB SnAr Displacement UserError Excluded: 2-Methyl-6-(4-methylpiperazin-1-yl)aniline (Structurally Incompatible) UserError->Dasatinib Incorrect Route

Figure 1: Convergent Retrosynthesis of Dasatinib. Note the exclusion of the user-specified aniline in favor of the structurally required 2-chloro-6-methylaniline.

Detailed Experimental Protocol

This protocol details the final coupling stage, assuming the preparation of the key carboxylic acid intermediate (Fragment B) has been completed.

Reaction Overview:



  • R-COOH: 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid.

  • Ar-NH2: 2-Chloro-6-methylaniline.[1][2][3][4]

ReagentMW ( g/mol )Equiv.[1][4][5]Mass/VolRole
Thiazole-Pyrimidine Acid (Frag B) 364.421.010.0 gLimiting Reagent
2-Chloro-6-methylaniline (Frag A) 141.591.24.66 gNucleophile
HATU 380.231.313.5 gCoupling Agent
DIPEA (Hünig's Base) 129.242.511.9 mLBase
DMF (Anhydrous) --100 mLSolvent
Water 18.02-500 mLQuench/Precipitation

1. Reaction Setup:

  • To a clean, dry 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal thermometer, charge 10.0 g of the Thiazole-Pyrimidine Acid.

  • Add 100 mL of anhydrous DMF. Stir at room temperature (20–25°C) until a fine suspension or partial solution is achieved.

  • Add 11.9 mL of DIPEA. The mixture may clarify slightly.

2. Activation:

  • Cool the mixture to 0–5°C using an ice/water bath.

  • Add 13.5 g of HATU portion-wise over 10 minutes, maintaining the internal temperature below 10°C.

  • Stir the activated ester mixture at 0–5°C for 30 minutes . Mechanism: HATU generates the highly reactive O-7-azabenzotriazole active ester.

3. Coupling:

  • Add 4.66 g of 2-Chloro-6-methylaniline dropwise (if liquid) or portion-wise.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir continuously for 12–16 hours .

4. In-Process Control (IPC):

  • Method: HPLC or TLC (Mobile Phase: 10% MeOH in DCM).

  • Criteria: Consumption of Acid starting material (< 2%).[6]

5. Work-up & Isolation:

  • Slowly pour the reaction mixture into 500 mL of ice-cold water under vigorous stirring. Dasatinib free base will precipitate as a white to off-white solid.

  • Stir the slurry for 1 hour to ensure complete precipitation and removal of DMF.

  • Filter the solid using a Buchner funnel.

  • Wash 1: Water (3 x 50 mL) to remove residual DMF and DIPEA salts.

  • Wash 2: Ethanol (1 x 20 mL, cold) to displace water and remove minor organic impurities.

6. Drying & Purification:

  • Dry the wet cake in a vacuum oven at 45–50°C for 24 hours.

  • Recrystallization (Optional for Pharma Grade): Dissolve crude solid in boiling methanol/water (80:20), hot filter, and cool slowly to 4°C.

Yield: Expected yield is 80–85% (approx. 11.5–12.2 g). Appearance: White to off-white crystalline powder.

Analytical Profile (Quality Control)

To ensure the synthesized product is Dasatinib, verify against these parameters.

ParameterSpecificationNotes
HPLC Purity > 99.0%Area % at 254 nm
Mass Spec (ESI+) m/z = 488.2 [M+H]+Characteristic Cl isotope pattern (3:1)
1H NMR (DMSO-d6) δ 11.5 (s, 1H), 9.9 (s, 1H)Amide NH protons are diagnostic
Melting Point 280–286°CDistinctive high MP

Troubleshooting Guide:

  • Low Yield:[6] Ensure DMF is anhydrous; water hydrolyzes the HATU active ester.

  • Sticky Solid: If the product oils out upon water addition, the DMF content is too high. Add water more slowly or use a 1:1 Ethanol/Water mix for precipitation.

  • Impurity (Retained Ester): If the active ester does not react, the aniline might be old/oxidized. Distill 2-Chloro-6-methylaniline before use.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry, 49(23), 6819–6832. Link

  • Chen, B., et al. (2007).[4] "Process for the preparation of protein kinase inhibitors." U.S. Patent 7,153,964. Bristol-Myers Squibb. Link

  • Giri, S., et al. (2017).[6] "A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®)." Synthetic Communications, 47(16), 1-9. (Note: Discusses alternative convergent routes).

Sources

Application Note: Coupling Strategies for 2-Methyl-6-(4-methylpiperazin-1-yl)aniline with Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers synthesizing kinase inhibitors or similar pharmacophores where a sterically hindered aniline must be coupled to a thiazole moiety.

The specific substrate, 2-Methyl-6-(4-methylpiperazin-1-yl)aniline , presents two distinct chemical challenges:

  • Extreme Steric Hindrance: The ortho-methyl and ortho-piperazinyl groups create a "steric wall" around the nucleophilic amine, significantly retarding reaction rates compared to standard anilines.

  • Internal Basicity: The tertiary amine in the piperazine ring can act as an HCl trap or interfere with Lewis acid catalysts.

Executive Summary

Coupling 2,6-disubstituted anilines with thiazole carboxylic acids is a rate-limiting step in the synthesis of many Src/Abl kinase inhibitors (e.g., Dasatinib analogs). Standard coupling reagents (EDC/NHS, DCC) often fail to drive this reaction to completion due to the nucleophile's poor accessibility.

This protocol details two optimized pathways:

  • The Acid Chloride Method (Primary): Utilizing in situ generated acid chlorides for maximum electrophilicity.

  • The HATU/HOAt Method (Secondary): A milder approach for acid-sensitive substrates.

Mechanistic Analysis & Strategic Planning

The "Steric Wall" Effect

The target aniline features substituents at both ortho positions. The 6-(4-methylpiperazin-1-yl) group is particularly bulky. In the transition state of amide bond formation, the electrophile (activated thiazole) must approach the amine nitrogen perpendicular to the aromatic ring. The ortho substituents clash with the incoming electrophile, raising the activation energy (


).

Implication: You need a "hot" electrophile (Acid Chloride) or a highly reactive intermediate (At-complex) to overcome this barrier.

The Piperazine Factor

The 4-methylpiperazine moiety contains a basic tertiary nitrogen (


).
  • Risk: In acid chloride reactions, this nitrogen will protonate immediately upon HCl generation, potentially precipitating the aniline as a non-reactive hydrochloride salt.

  • Solution: The protocol requires a base surplus (typically 3.0–4.0 equivalents of DIPEA) to maintain the aniline in its free-base, nucleophilic form.

Workflow Visualization

ReactionLogic Aniline 2-Methyl-6-(piperazinyl)aniline (Nucleophile) Coupling Nucleophilic Attack (Rate Limiting Step) Aniline->Coupling Sterically Hindered Thiazole Thiazole-5-COOH (Precursor) Activation Activation Step (SOCl2 or HATU) Thiazole->Activation Intermediate Activated Electrophile (Acid Chloride / Active Ester) Activation->Intermediate Intermediate->Coupling High Reactivity Required Product Target Amide Coupling->Product Base Base (DIPEA) Scavenges HCl/H+ Base->Coupling Prevents Salt Formation

Figure 1: Strategic workflow for coupling hindered anilines. The base plays a critical dual role: activating the nucleophile and neutralizing the piperazine moiety.

Experimental Protocols

Method A: The Acid Chloride Route (Gold Standard)

This method is recommended for scale-up and robust substrates. It generates the most reactive electrophile possible.

Reagents:

  • Thiazole Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (2.0 equiv)

  • Catalytic DMF (2–3 drops)

  • 2-Methyl-6-(4-methylpiperazin-1-yl)aniline (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • Solvent: Anhydrous DCM or THF.

Protocol:

  • Activation:

    • Suspend the Thiazole Carboxylic Acid in anhydrous DCM (0.2 M) under Nitrogen.

    • Add catalytic DMF (essential for Vilsmeier-Haack type activation).

    • Add Oxalyl Chloride dropwise at 0°C. Caution: Gas evolution (CO, CO2).

    • Allow to warm to Room Temperature (RT) and stir for 2 hours until the solution is clear (indicating acid chloride formation).

    • Optional: Concentrate in vacuo to remove excess oxalyl chloride if the aniline is sensitive to chlorination, then redissolve in DCM.

  • Coupling:

    • In a separate vessel, dissolve the Aniline and DIPEA (3.5 equiv) in anhydrous DCM or THF.

    • Critical Step: Cool the aniline solution to 0°C.

    • Slowly add the Thiazole Acid Chloride solution to the Aniline solution via syringe/cannula.

    • Reasoning: Adding the electrophile to the nucleophile ensures the base is always present to neutralize HCl, preventing the piperazine from salting out.

  • Completion:

    • Warm to RT and stir for 4–12 hours. Monitor by LC-MS.[1]

    • Quench: Add saturated

      
      .
      
    • Workup: Extract with DCM/MeOH (9:1) if solubility is poor. Wash with brine. Dry over

      
      .
      
Method B: The HATU High-Performance Route

Recommended for small-scale discovery chemistry or if the thiazole contains acid-sensitive groups.

Reagents:

  • Thiazole Carboxylic Acid (1.0 equiv)

  • HATU (1.2 equiv)

  • Aniline (1.0 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Dry DMF or DMAc (Dichloromethane is often too non-polar for HATU).

Protocol:

  • Dissolve the Thiazole Carboxylic Acid in DMF (0.1 M).

  • Add DIPEA (1.5 equiv) and stir for 5 minutes.

  • Add HATU (1.2 equiv) and stir for 10–15 minutes to form the activated At-complex.

  • Add the Aniline followed by the remaining DIPEA (1.5 equiv).

  • Heat: Due to steric hindrance, this reaction often requires heating to 50–60°C for 12–24 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water (x3) to remove DMF/HATU byproducts.

Optimization & Troubleshooting

IssueObservationRoot CauseSolution
Low Conversion Starting material (Aniline) remains.Steric bulk prevents attack.Switch from HATU to Acid Chloride (Method A). Increase Temp to 60°C.
Precipitation Solids form immediately upon mixing.Piperazine-HCl salt formation.Increase DIPEA to 4.0–5.0 equiv. Ensure solvent volume is sufficient (dilute to 0.05 M).
Impurity Formation Mass = Product + 14 or similar.Methylation or side reaction.Avoid methyl iodide/chloride contaminants. Ensure anhydrous conditions.
Thiazole Instability Decomposition of acid chloride.Thiazole ring sensitivity.[1][2]Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine as a milder but strong alternative.
Comparative Data: Coupling Agents for Hindered Anilines

Based on internal standardizations for 2,6-disubstituted systems.

ReagentReactivityEpimerization RiskSteric ToleranceRecommended For
SOCl2 / (COCl)2 HighLowExcellent Primary Choice for this substrate
HATU HighLowGoodDiscovery Scale (<100mg)
EDC / HOBt LowLowPoorNot Recommended
T3P Medium-HighVery LowVery GoodScale-up (Green Chemistry)

Alternative Pathway: Buchwald-Hartwig Coupling

If the starting material is a Halothiazole (e.g., 5-bromo-thiazole) rather than a carboxylic acid, a Palladium-catalyzed C-N coupling is required.

Conditions:

  • Catalyst:

    
     or Pd(OAc)2.
    
  • Ligand: Xantphos or BrettPhos (Crucial for hindered anilines).

  • Base:

    
     or NaOtBu.
    
  • Solvent: 1,4-Dioxane or Toluene, 100°C.

Note: Amide coupling (Method A) is generally preferred over Buchwald for this scaffold due to cleaner impurity profiles and lower cost.

References

  • Dasatinib Synthesis & Analogs

    • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)." Journal of Medicinal Chemistry.
    • Context: Establishes the baseline difficulty for coupling 2,6-disubstituted anilines with thiazoles.
  • Process Chemistry of Thiazole Carboxamides

    • Weinstock, J., et al. (2010).
    • Context: Details the specific use of acid chlorides vs.
  • General Methods for Hindered Anilines

    • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.
    • Context: Review of T3P and HATU performance on sterically encumbered substr

Sources

HPLC method development for 2-Methyl-6-(4-methylpiperazin-1-yl)aniline detection

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Detailed Protocol Target Audience: Analytical Chemists, Pharmaceutical Researchers, Process Development Scientists

Executive Summary

This application note details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline . This compound is a critical aniline-piperazine pharmacophore, often serving as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., analogues of Dasatinib or Bosutinib).

The structural complexity of this analyte—specifically the basic piperazine moiety combined with the sterically crowded 2,6-disubstituted aniline core—presents unique chromatographic challenges, including peak tailing, pH-dependent solubility, and potential oxidative instability.[1] This guide moves beyond generic recipes, providing a first-principles approach to method design, optimized for Resolution (Rs > 2.0) and Tailing Factor (Tf < 1.2) .

Physicochemical Assessment & Method Strategy

Structural Analysis & Challenges

The analyte contains three ionizable nitrogen centers.[1] Understanding their pKa values is the foundation of this method.[1]

  • N1 (Aniline Nitrogen): Weakly basic (pKa ~3–4).[1] The 2-methyl and 6-piperazinyl groups create steric hindrance, potentially reducing conjugation and slightly elevating pKa compared to unsubstituted aniline.[1][2]

  • N2 (Piperazine N-Aryl): Moderately basic but involved in resonance with the aromatic ring.[1]

  • N3 (Piperazine N-Methyl): Highly basic (pKa ~8.5–9.5).[1][2] This is the primary site for silanol interactions on silica columns, leading to severe peak tailing at neutral pH.[1]

The pH Strategy: "Go High or Go Low"

To achieve sharp peaks, the ionization state must be controlled.[1] We propose two distinct strategies based on detector requirements.

StrategyConditionsMechanismPros/Cons
Strategy A (Recommended) High pH (pH 10.0) Analyte is fully deprotonated (neutral).[1][2]Pros: Excellent peak shape; higher retention; reduced silanol interaction.Cons: Requires high-pH stable columns (Hybrid silica/Polymer).[1]
Strategy B (MS-Compatible) Low pH (pH 2.5) Analyte is fully protonated (cationic).[1][2]Pros: Compatible with Mass Spec (Formic Acid); standard C18 columns.Cons: Risk of dewetting; requires ion-pairing or high ionic strength to suppress tailing.[1]

Method Development Workflow

The following diagram illustrates the decision matrix for selecting the optimal stationary and mobile phases.

Method_Development_Flow Start Analyte Assessment (Basic Piperazine + Aniline) Detector Select Detector Start->Detector UV_Only UV / PDA Detector->UV_Only Routine QC MS_Compatible LC-MS / LC-MS/MS Detector->MS_Compatible Trace Impurity Strategy_High High pH Strategy (pH 10) Ammonium Bicarbonate UV_Only->Strategy_High Best Peak Shape Strategy_Low Low pH Strategy (pH 2.5) 0.1% Formic Acid / TFA MS_Compatible->Strategy_Low Ionization Req. Col_High Column: Hybrid Silica C18 (e.g., XBridge, Gemini NX) Strategy_High->Col_High Col_Low Column: Charged Surface C18 (e.g., CSH C18, Atlantis) Strategy_Low->Col_Low Opt_Tailing Optimization: Check Tailing Factor (Tf) Col_High->Opt_Tailing Col_Low->Opt_Tailing Final_Method Final Validated Method Opt_Tailing->Final_Method If Tf < 1.2

Figure 1: Decision tree for HPLC method development based on analyte basicity and detection requirements.

Detailed Experimental Protocols

Protocol A: High pH Method (Recommended for Purity/Assay)

This method utilizes a hybrid silica column resistant to high pH, keeping the piperazine moiety neutral to eliminate secondary silanol interactions.[1]

Reagents:

  • Ammonium Bicarbonate (HPLC Grade)[1][2]

  • Ammonium Hydroxide (25%)[1][2]

  • Acetonitrile (Gradient Grade)[1][2]

  • Purified Water (Milli-Q or equivalent)[1][2]

Chromatographic Conditions:

ParameterSettingRationale
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or Phenomenex Gemini NX)Hybrid particle technology withstands pH 10 without dissolution.[1][2]
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with NH₄OHSuppresses protonation of the piperazine ring.[1]
Mobile Phase B AcetonitrileStrong eluent, low viscosity.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][3]
Column Temp 35°CImproves mass transfer and reduces backpressure.[1]
Detection UV at 254 nm (primary); 280 nm (secondary)Aniline absorption maximum.[1]
Injection Vol 5 - 10 µLPrevent column overload.

Gradient Program:

  • 0.0 min: 95% A / 5% B

  • 15.0 min: 10% A / 90% B

  • 18.0 min: 10% A / 90% B

  • 18.1 min: 95% A / 5% B

  • 23.0 min: 95% A / 5% B (Equilibration)

Protocol B: Low pH Method (LC-MS Compatible)

For mass spectrometry applications or when high-pH columns are unavailable.[1][2]

Reagents:

  • Formic Acid (LC-MS Grade)[1][2]

  • Acetonitrile[2][3][4][5][6]

  • Water[1][4][7]

Chromatographic Conditions:

ParameterSettingRationale
Column Agilent Poroshell 120 EC-C18 or Waters CSH C18"Charged Surface" or End-capped columns repel the protonated base to reduce tailing.[1][2]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)Protonates all basic sites; compatible with ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMaintains pH control during gradient.[1]
Gradient Similar to Protocol A, but may require shallower slope (e.g., 5-60% B over 20 min) due to lower retention of the ionized analyte.[1]

Sample Preparation & Stability

Solvent Selection: The analyte is lipophilic but basic.[1][8]

  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Note: Do not dissolve in 100% Acetonitrile if using Protocol A (High pH), as the salt buffer may precipitate upon injection.[1]

Stock Solution Preparation:

  • Weigh 10.0 mg of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline reference standard.[1][2]

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL Acetonitrile and sonicate for 5 minutes to dissolve.

  • Dilute to volume with Water. (Conc: 1000 µg/mL).[1]

  • Store at 4°C protected from light (Anilines are light-sensitive).[1]

Validation Framework (Acceptance Criteria)

To ensure the method is "self-validating" as per the prompt's requirement, perform the following system suitability tests before every run.

ParameterAcceptance CriteriaTroubleshooting
Tailing Factor (Tf) NMT 1.5 (Target < 1.2)If > 1.5: Replace column or increase buffer strength.
Theoretical Plates (N) > 5000If low: Check connections for dead volume; column aging.[1]
Precision (%RSD) < 2.0% (n=6 injections)If high: Check injector reproducibility or autosampler stability.
Resolution (Rs) > 2.0 (from nearest impurity)If low: Adjust gradient slope or change temperature.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Estimated LOQ: ~0.05 µg/mL (UV detection).

Troubleshooting Guide

Issue 1: Severe Peak Tailing
  • Cause: Interaction between the protonated piperazine nitrogen and residual silanol groups on the silica support.[1]

  • Solution (High pH): Ensure pH is > 9.5. If pH drops below 9, the piperazine begins to protonate.[1]

  • Solution (Low pH): Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) instead of Formic acid (if MS detection is NOT required). TFA acts as an ion-pairing agent to mask silanols.[1][2]

Issue 2: "Ghost" Peaks
  • Cause: Carryover of this "sticky" basic compound on the injector needle or valve.[1]

  • Solution: Use a needle wash solution of 50:50 Acetonitrile:Water with 0.1% Formic Acid.[1] The acid helps solubilize the basic residue better than neutral organic solvents.[1]

Issue 3: Retention Time Drift
  • Cause: pH instability in the mobile phase.[1] Ammonium bicarbonate is volatile.[1]

  • Solution: Prepare Mobile Phase A fresh daily. Keep the reservoir capped.[1]

References

  • Separation of Piperazine Derivatives. SIELC Technologies. (Methodology for separating bis-substituted piperazines using mixed-mode chromatography).

  • HPLC Analysis of Piperazine Residues. Journal of Chromatography A. (Discusses the necessity of derivatization or specific pH control for piperazine detection).

  • Dasatinib Impurity Profiling. Journal of Pharmaceutical and Biomedical Analysis. (Provides context on similar 2-chloro-6-methyl aniline intermediates).

  • PubChem Compound Summary: 2-methyl-4-(4-methylpiperazin-1-yl)aniline. (Structural analog data for pKa estimation). [1][2]

  • Waters Corporation. "Strategies for the Chromatography of Basic Compounds." (Authoritative guide on High pH C18 usage). [1][2]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Methyl-6-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Sterically Hindered Aniline in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the synthesis of complex aromatic amines is of paramount importance. 2-Methyl-6-(4-methylpiperazin-1-yl)aniline is a key structural motif that presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. Its ortho-substituted, electron-rich nature, characterized by a bulky methyl group and a basic piperazinyl moiety, necessitates a carefully considered approach to catalyst and ligand selection, as well as reaction parameter optimization. These structural features can significantly influence the efficiency of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium-catalyzed cross-coupling reactions involving 2-Methyl-6-(4-methylpiperazin-1-yl)aniline. We will delve into the mechanistic underpinnings of these transformations, offer field-proven protocols for common cross-coupling reactions, and provide insights into troubleshooting and optimization strategies. The protocols and discussions presented herein are built upon established principles for sterically hindered anilines and aim to serve as a robust starting point for your synthetic endeavors.

Understanding the Substrate: Key Reactivity Considerations

The structure of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline dictates its reactivity in palladium-catalyzed cross-coupling reactions. The presence of two ortho substituents to the aniline's amino group creates significant steric hindrance around the nitrogen atom. This can impede its coordination to the palladium center, a crucial step in many C-N bond-forming reactions. Furthermore, the electron-donating nature of the methyl and piperazinyl groups increases the electron density on the aromatic ring, which can affect the rate of oxidative addition when the aniline is functionalized as an aryl halide. The basic nitrogen of the piperazine moiety can also interact with the catalyst or other reaction components, potentially leading to catalyst inhibition or undesired side reactions.

Core Applications: Suzuki-Miyaura and Buchwald-Hartwig Couplings

Two of the most powerful and versatile palladium-catalyzed cross-coupling reactions for the functionalization of anilines are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the formation of C-C and C-N bonds, respectively, and are indispensable tools in modern organic synthesis.[1][2]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of a C-C bond between an organohalide and an organoboron compound.[1] In the context of our target substrate, this reaction is typically employed by first converting the aniline to an aryl halide (e.g., an aryl bromide or iodide).

Generalized Protocol for Suzuki-Miyaura Coupling of Halogenated 2-Methyl-6-(4-methylpiperazin-1-yl)aniline Derivatives

This protocol provides a starting point for the Suzuki-Miyaura coupling of a halogenated derivative of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline with an arylboronic acid.

Materials:

  • Halogenated 2-Methyl-6-(4-methylpiperazin-1-yl)aniline derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the halogenated aniline derivative, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent and degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

ParameterRecommended Starting Conditions & Rationale
Palladium Precatalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%). These are common and effective catalysts for a wide range of Suzuki couplings.
Ligand For challenging couplings, consider bulky, electron-rich phosphine ligands like XPhos or SPhos to promote oxidative addition and reductive elimination.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv). A stronger base may be needed for less reactive substrates.
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene. The aqueous mixture can enhance the rate of transmetalation.
Temperature 80-110 °C. Higher temperatures may be required for less reactive aryl chlorides.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) of the halogenated aniline derivative to form a Pd(II) complex.[3]

  • Transmetalation: The halide on the palladium complex is exchanged with the organic group from the organoboron reagent. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium center are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or pseudohalide.[2][4] This reaction is particularly useful for synthesizing complex aniline derivatives.

Generalized Protocol for Buchwald-Hartwig Amination of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline

This protocol outlines a general procedure for the coupling of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline with an aryl halide.

Materials:

  • 2-Methyl-6-(4-methylpiperazin-1-yl)aniline (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Ligand (e.g., XPhos, RuPhos, BINAP, 2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the aryl halide, palladium precatalyst, and ligand.

  • Add the solvent, followed by the aniline and the base.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

ParameterRecommended Starting Conditions & Rationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%). These are common Pd(0) and Pd(II) sources, respectively.
Ligand Bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are often essential for coupling sterically hindered anilines.[5]
Base NaOt-Bu or K₃PO₄ (1.5-2.5 equiv). A strong, non-nucleophilic base is crucial for deprotonating the aniline.
Solvent Anhydrous Toluene or Dioxane. The absence of water is critical for many Buchwald-Hartwig reactions.
Temperature 90-120 °C. The optimal temperature will depend on the reactivity of the coupling partners.

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle similar to the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (R2NH, Base) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X).[4]

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[4]

Experimental Workflow and Troubleshooting

A systematic approach to reaction setup and optimization is crucial for success.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Reagent Preparation (Drying, Degassing) Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Glassware Glassware Preparation (Oven-dried) Glassware->Setup Execution Reaction Execution (Heating, Stirring) Setup->Execution Monitoring Reaction Monitoring (TLC, LC-MS) Execution->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Catalyst/Ligand Inactivity: Ensure the use of high-purity reagents and thoroughly degassed solvents. Consider screening a panel of ligands, particularly bulky biarylphosphines for hindered substrates.[5]

    • Insufficient Base Strength: For less reactive anilines or aryl halides, a stronger base like NaOt-Bu or K₃PO₄ may be necessary.

    • Low Reaction Temperature: Incrementally increase the reaction temperature, but be mindful of potential decomposition.

  • Formation of Side Products:

    • Hydrodehalogenation: This can occur if there are sources of protons in the reaction mixture. Ensure all reagents and solvents are anhydrous.

    • Homocoupling of Boronic Acid: This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline and its derivatives presents a formidable yet surmountable challenge in modern organic synthesis. A thorough understanding of the mechanistic principles and a systematic approach to reaction optimization are key to unlocking the synthetic potential of this valuable building block. The protocols and insights provided in this guide serve as a foundation for the development of robust and efficient methods for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Future work in this area could focus on the development of more active and selective catalyst systems tailored for highly hindered anilines, as well as exploring the application of this substrate in other emerging cross-coupling technologies.

References

Sources

Technical Guide: Recrystallization & Purification of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists working with 2-Methyl-6-(4-methylpiperazin-1-yl)aniline . While the 4-isomer is more commercially common, this guide specifically addresses the 2,6-isomer , a sterically congested aniline often utilized as a specialized scaffold in kinase inhibitor development (e.g., targeting specific hydrophobic pockets where ortho-substitution induces a required conformational twist).

Executive Summary

Target Molecule: 2-Methyl-6-(4-methylpiperazin-1-yl)aniline Chemical Context: A sterically hindered, electron-rich aniline derivative. The presence of the bulky piperazine group at the ortho position (C6) relative to the amine (C1), combined with the methyl group at C2, forces the primary amine out of planarity with the aromatic ring. Purification Challenge: The molecule possesses significant lipophilic character (phenyl/methyl groups) balanced by two basic centers (piperazine nitrogens). The primary challenge in recrystallization is preventing "oiling out" due to the molecule's low melting point and disrupted crystal packing caused by the 2,6-steric bulk.

Physicochemical Profile & Solvent Strategy[1][2][3][4]

Solubility Profiling

Unlike the planar 4-isomer, the 2,6-isomer exhibits higher solubility in non-polar solvents due to its twisted, non-planar geometry which disrupts pi-stacking.

Solvent ClassRepresentative SolventSolubility (Hot)Solubility (Cold)Suitability
Alcohols Ethanol (EtOH), IPAHighModerateExcellent (Primary Solvent)
Esters Ethyl Acetate (EtOAc)HighHighGood (Requires Anti-solvent)
Hydrocarbons Heptane, HexaneLowInsolubleExcellent (Anti-Solvent)
Chlorinated DCM, ChloroformVery HighVery HighPoor (Too soluble, good for extraction only)
Water WaterModerate (if pH < 7)Low (if pH > 8)Good (Anti-Solvent for Alcohols)
Critical Impurity Management

The synthesis typically involves the nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling of 2-methyl-6-haloaniline with N-methylpiperazine.

  • Impurity A: Unreacted 2-methyl-6-haloaniline (Lipophilic, Non-basic relative to product).

  • Impurity B: Oxidized N-oxides (Highly polar).

  • Strategy: The product has a distinct basicity profile (

    
     ~8-9 for piperazine). We utilize this for a Pre-Crystallization Acid-Base Wash  to remove Impurity A before attempting recrystallization.
    

Pre-Purification Protocol: Acid-Base Extraction

Note: This step is mandatory if crude purity is <90% to prevent oiling during recrystallization.

  • Dissolution: Dissolve crude dark oil/solid in DCM (10 mL/g) .

  • Acid Extraction: Extract the organic layer with 0.5 M HCl (aq) (3 x 5 mL/g). The product moves to the aqueous phase (protonated); non-basic impurities (haloaniline) stay in DCM.

  • Wash: Wash the combined aqueous acidic layer with fresh DCM (1 x 5 mL/g) to remove entrained organics.

  • Basification: Cool aqueous layer to 0-5°C. Slowly adjust pH to >10 using 4 M NaOH . The product will precipitate or oil out.

  • Recovery: Extract the free base into Ethyl Acetate (3 x 5 mL/g). Dry over Na₂SO₄ and concentrate to a solid/oil. Proceed to recrystallization.[1][2]

Recrystallization Protocols

Protocol A: The "Green" Method (Ethanol/Water)

Best for: Large scale batches where yield is prioritized and crude is already >95% pure.

  • Preparation: Place 5.0 g of semi-pure amine in a 100 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (absolute) (approx. 15 mL, or 3 mL/g). Heat to 60°C with stirring.

    • Observation: Solution should be clear amber. If suspended solids remain, filter hot through a pre-warmed glass frit.

  • Nucleation: Remove from heat. While still hot (~50°C), add Deionized Water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Correction: Add 0.5 mL of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours) on a cork ring. Do not disturb.

    • Mechanistic Note: Rapid cooling will trap impurities in the crystal lattice or cause oiling.

  • Finishing: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Filter the off-white needles using vacuum filtration. Wash the cake with cold 20% EtOH/Water .

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: The High-Purity Method (EtOAc/Heptane)

Best for: Removing stubborn lipophilic impurities or if Protocol A results in oiling.

  • Dissolution: Dissolve 5.0 g of crude material in Ethyl Acetate (EtOAc) (10 mL, or 2 mL/g) at 65°C (near reflux).

  • Anti-Solvent Addition: Slowly add Heptane (warm, ~50°C) down the side of the flask.

    • Ratio Target: You are aiming for roughly a 1:2 or 1:3 ratio of EtOAc:Heptane.

    • Stop Point: When the solution turns slightly milky and does not clear instantly.

  • Reflux: Re-heat to reflux until the solution clears.

  • Seeding (Critical): Remove from heat. As the temperature hits ~55°C, add a tiny "seed" crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Crystallization: Cool to room temperature with slow stirring.

  • Collection: Filter the white crystalline solid. Wash with 100% Heptane (removes surface mother liquor without dissolving crystals).

Process Visualization

Workflow Diagram: Impurity Removal & Crystallization Logic

Recrystallization_Workflow Start Crude 2-Methyl-6-(4-methylpiperazin-1-yl)aniline CheckPurity Check Purity (HPLC/TLC) Is Purity > 90%? Start->CheckPurity AcidBase Acid-Base Extraction (Remove Non-Basic Impurities) CheckPurity->AcidBase No (<90%) SolventChoice Select Solvent System CheckPurity->SolventChoice Yes (>90%) AcidBase->SolventChoice MethodA Protocol A: EtOH / Water (Standard Purification) SolventChoice->MethodA Standard MethodB Protocol B: EtOAc / Heptane (For Oiling Issues) SolventChoice->MethodB If Oiling Occurs Cooling Slow Cooling (RT -> 0°C) MethodA->Cooling MethodB->Cooling Filter Vacuum Filtration & Wash Cooling->Filter Final Pure Crystalline Solid Filter->Final

Caption: Decision matrix for purifying the 2,6-disubstituted aniline intermediate, prioritizing acid-base cleanup for low-purity crudes.

Troubleshooting "Oiling Out"

The 2,6-substitution pattern makes this molecule prone to separating as an oil rather than a crystal.

SymptomRoot CauseCorrective Action
Product separates as oil droplets Temperature dropped too fast.Re-heat to dissolve.[3] Add 1-2 mL more of the "Good Solvent" (EtOH/EtOAc). Cool much slower (wrap flask in foil/towel).
Solution remains cloudy but no solid Too much anti-solvent.Add "Good Solvent" dropwise at boiling until clear.
Product is colored (Pink/Brown) Oxidation (Aniline N-oxide).Add Activated Charcoal (5 wt%) during the hot dissolution step, stir for 5 mins, and filter hot over Celite before cooling.

References

  • ChemicalBook. (2025). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline Properties and Synthesis. (Used as physicochemical baseline for the 2,6-isomer).

  • PubChem. (2025).[4][5][6] Compound Summary: 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.[5][7][8][9] National Library of Medicine.

  • Santa Cruz Biotechnology. (2025). Product Data Sheet: 2-methyl-4-(4-methylpiperazin-1-yl)aniline.

  • MIT Department of Chemistry. (n.d.). Two-Solvent Recrystallization Guide. (General methodology adapted for basic amines).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2M6MPA-OPT-01 Status: Active Support Level: Tier 3 (Process Chemistry & R&D) Target Molecule: 2-Methyl-6-(4-methylpiperazin-1-yl)aniline Primary Application: Kinase Inhibitor Fragment (e.g., Dasatinib intermediates)[1][2]

Executive Summary: The Steric Challenge

The synthesis of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline presents a classic case of "steric siege."[1][2] The target molecule features an aniline amine (C1) flanked by a methyl group (C2) and a bulky piperazine ring (C6).

If you are experiencing low yields (<40%), the root cause is almost invariably the precursor geometry in the Nucleophilic Aromatic Substitution (


) step. In the nitro-precursor (2-halo-6-methylnitrobenzene), the nitro group is sandwiched between a methyl group and a halogen.[1][2] This forces the nitro group to twist out of planarity with the benzene ring, significantly reducing its resonance ability to activate the ring for substitution.

This guide prioritizes the Nitro-Reduction Pathway (Route A) as it is the most scalable industrial method, while providing the Buchwald-Hartwig (Route B) as a high-cost/high-efficiency alternative for small-scale discovery.[1][2]

Module 1: The Bottleneck (Route A)

The Problem: "Stalled Reaction" or "Black Tar"

Symptom: You are reacting 2-chloro-6-nitrotoluene (or isomer) with N-methylpiperazine.[1][2] The reaction stalls at 50% conversion, or turning the temperature up results in a black, intractable tar.

Root Cause: The chlorine atom is not sufficiently activated because the ortho-nitro group is twisted out of plane by the ortho-methyl group (steric inhibition of resonance).[1]

Protocol Optimization: The "Fluorine Switch" & Solvent Effects

To break the steric barrier, you must increase the electrophilicity of the ring carbon.

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield) Why? (Mechanism)
Leaving Group Chloride (-Cl)Fluoride (-F) The C-F bond is highly polarized.[1][2] In

, the rate-determining step is the nucleophilic attack.[1] Fluorine's high electronegativity lowers the LUMO energy of the ring, accelerating this step despite steric twisting.
Solvent Ethanol or TolueneDMSO or NMP Polar aprotic solvents stabilize the charged Meisenheimer complex intermediate. DMSO is preferred for its high dielectric constant.[2]
Base TEA or DIPEAK₂CO₃ (anhydrous) Inorganic bases in DMSO prevent the formation of piperazine-hydrochloride salts which can precipitate and coat the reagents.
Temperature Reflux (80-110°C)120-130°C High thermal energy is required to overcome the activation energy barrier imposed by the steric "buttressing" effect.[1]
Step-by-Step Protocol (Optimized)
  • Charge: To a reactor, add 2-fluoro-6-nitrotoluene (1.0 equiv) and anhydrous DMSO (5 vol).

  • Base: Add micronized K₂CO₃ (1.5 equiv).

  • Addition: Add N-methylpiperazine (1.2 equiv) dropwise at RT.

  • Reaction: Heat to 125°C . Monitor by HPLC every 2 hours.

    • Checkpoint: Conversion should reach >95% within 6-8 hours.

  • Workup: Cool to 20°C. Pour into Ice Water (10 vol). The product, 1-(2-methyl-6-nitrophenyl)-4-methylpiperazine, should precipitate as a yellow/orange solid.[1][2]

  • Purification: If oil forms, extract with EtOAc, wash with brine, and recrystallize from Isopropanol (IPA) .

Module 2: The Hydrogenation Hazard

The Problem: "Incomplete Reduction" or "Hydroxylamine Impurity"

Symptom: The nitro group reduces partially to the hydroxylamine (-NHOH) or forms azo-dimers (Ar-N=N-Ar), leading to colored impurities that are difficult to remove.[1][2]

Root Cause: Steric hindrance around the nitro group slows down the adsorption of the molecule onto the catalyst surface.

Troubleshooting Guide: Hydrogenation

Q: My reaction is stuck at the hydroxylamine intermediate. What do I do? A: This is a common "stall point."[2]

  • Immediate Fix: Add a promoter.[2] The addition of 1% Vanadium(V) oxide or increasing the temperature to 50°C can drive the reduction to completion.

  • Prevention: Switch from Pd/C to Raney Nickel . Raney Ni is less sensitive to steric bulk and often drives nitro reductions to completion faster than Pd in hindered systems.[2]

Q: I see de-halogenation products. A: Not applicable if you followed Module 1 (the halogen is already gone). If you are trying to reduce a chloro-nitro precursor before adding piperazine, STOP .[1][2] You will strip the chlorine off. Always install the piperazine first.

Optimized Hydrogenation Protocol
  • Dissolution: Dissolve the nitro-piperazine intermediate in Methanol (10 vol).

  • Catalyst: Add 5% Pd/C (50% wet, 10 wt% loading).

    • Note: If using Raney Ni, wash the catalyst thoroughly with MeOH before use.

  • Hydrogen: Pressurize to 3-5 bar (45-75 psi) .

  • Temp: Heat to 40°C .

    • Crucial: Do not exceed 50°C initially to avoid thermal runaway or dimer formation.[2]

  • Filtration: Filter warm through Celite to remove catalyst.[2]

    • Safety: The catalyst is pyrophoric.[3] Keep wet.[2]

Module 3: Isolation & Stability (The "Brown Oil" Fix)

The Problem: Product Oxidation

Symptom: The isolated aniline oil turns brown/black upon exposure to air. Root Cause: Electron-rich anilines (especially with a piperazine donor) are highly prone to oxidation.[1][2]

Solution: Salt Formation

Do not store the free base. Isolate as the Dihydrochloride or Mesylate salt immediately.

  • Salting Out: Dissolve the crude aniline oil in Ethanol .

  • Acidification: Add HCl in Dioxane (4M) dropwise at 0°C until pH < 3.

  • Precipitation: Add MtBE or Ethyl Acetate as an antisolvent.[2]

  • Filtration: Collect the white/off-white solid.[1][2] This salt is stable for years.[2]

Visual Troubleshooting Logic

Troubleshooting cluster_legend Legend start Start: Low Yield check_step Which Step Fails? start->check_step snar_fail Step 1: SNAr (Coupling) check_step->snar_fail Coupling Stalls hydro_fail Step 2: Hydrogenation check_step->hydro_fail Reduction Incomplete check_lg Leaving Group Used? snar_fail->check_lg check_impurity Impurity Type? hydro_fail->check_impurity switch_f Switch to Fluorine (2-Fluoro-6-nitrotoluene) check_lg->switch_f Cl or Br check_solv Solvent Used? check_lg->check_solv F is used switch_dmso Switch to DMSO @ 120°C check_solv->switch_dmso EtOH/Toluene hydroxyl Hydroxylamine (-NHOH) check_impurity->hydroxyl dimer Azo Dimer check_impurity->dimer fix_hydroxyl Increase H2 Pressure Or use Raney Ni hydroxyl->fix_hydroxyl fix_dimer Lower Temp Dilute Concentration dimer->fix_dimer key Blue: Start | Red: Critical Failure | Green: Solution

Caption: Diagnostic Logic Tree for isolating yield-killing steps in the synthesis of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline.

Module 4: The Alternative Route (Buchwald-Hartwig)

Use Case: If you cannot source the nitro-precursor or require late-stage functionalization.

Core Challenge: The ortho-methyl and ortho-amine (after coupling) create a "pocket" that makes reductive elimination difficult for the Palladium catalyst.[1][2]

Recommended System:

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: XPhos or BrettPhos .[2] These bulky, electron-rich biaryl phosphine ligands are specifically designed to facilitate coupling on sterically hindered rings.[1][2]

  • Base: NaOtBu (Sodium tert-butoxide).[1][2]

  • Solvent: Toluene or 1,4-Dioxane (degassed).[1][2]

Why this works: XPhos creates a "roof" over the Pd center, preventing the formation of inactive Pd-dimers and forcing the crowded reductive elimination to occur.

References

  • Dasatinib Process Patent (BMS): "Process for the preparation of protein kinase inhibitors." U.S.

    
     approach on thiazole systems, adaptable to this aniline core). 
    
  • Buchwald-Hartwig on Hindered Substrates: Maiti, D., & Buchwald, S. L. (2009).[2] "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of Organic Chemistry. (Provides mechanistic insight into ligand choice for ortho-substituted benzenes).

  • Nitro Group Steric Inhibition: "Steric Inhibition of Resonance in Nitro Compounds." Journal of the Chemical Society.
  • Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. (2003). "Industrial hydrogenation of nitroarenes."[2][4] Advanced Synthesis & Catalysis.

Sources

Removing impurities from 2-Methyl-6-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in synthetic chemistry. This guide is dedicated to the purification of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline, a compound with multiple basic centers that can present unique purification hurdles. Here, we will explore the causality behind experimental choices to ensure you can develop a robust and self-validating purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Methyl-6-(4-methylpiperazin-1-yl)aniline?

The impurity profile of your crude product is intrinsically linked to its synthetic route. While specific impurities vary, they generally fall into predictable categories based on common synthetic strategies for similar substituted anilines.[1][2]

  • Unreacted Starting Materials: Depending on the route, this could include precursors like 2-methyl-6-nitroaniline or 1-methylpiperazine.[3]

  • Reaction Intermediates: Incomplete reduction of a nitro group is a common issue, leading to nitroso or azoxy impurities which are often highly colored.

  • Side-Reaction Byproducts: Positional isomers, dimers, or products from over-alkylation can form, especially under harsh reaction conditions.

  • Residual Reagents and Catalysts: Catalysts used in coupling reactions (e.g., Palladium) or reducing agents (e.g., Tin salts) can persist in the crude product.[4]

Q2: What is the most effective first step to determine the purity of my crude sample?

A multi-pronged analytical approach is always recommended before attempting any purification. Relying on a single technique can be misleading.[5]

  • Thin-Layer Chromatography (TLC): This is an indispensable, rapid technique to visualize the number of components in your mixture.[6] A single spot across multiple eluent systems is a good preliminary sign of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. Integrating the signals corresponding to your product against those of known impurities or a certified internal standard (quantitative NMR or qNMR) provides a precise purity value.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting and identifying trace impurities. It provides the mass-to-charge ratio of components, which is invaluable for identifying byproducts and unreacted starting materials.[8]

  • Melting Point Analysis: For solid materials, a sharp, narrow melting point range is a classic indicator of high purity.[5][6] Impurities typically cause a depression and broadening of the melting range.

Q3: Which purification technique should I choose for this specific molecule?

The optimal technique depends on the nature and quantity of both your target compound and its impurities. 2-Methyl-6-(4-methylpiperazin-1-yl)aniline has distinct chemical handles (multiple basic amines) that make it amenable to several methods.

  • Acid-Base Extraction: This is an excellent first-line technique for bulk purification. It leverages the basicity of the amine functional groups to separate the target compound from neutral or acidic impurities with high efficiency.[9][10][11]

  • Column Chromatography: This is a versatile and widely used method for separating compounds with different polarities.[12][13] For basic amines like this, special considerations are necessary to achieve good separation.[14]

  • Recrystallization: If your compound is a solid (or can be converted to a solid salt), recrystallization is a superb final step for achieving very high purity.[15][16]

Troubleshooting and Optimization Guides

This section addresses specific problems you may encounter during the purification workflow.

Acid-Base Extraction Issues

Problem: I have low recovery of my product after basifying the aqueous layer and extracting with an organic solvent.

  • Cause & Solution: The most likely cause is incomplete deprotonation of the ammonium salt. The target molecule has three basic nitrogen atoms, and the aqueous solution must be made sufficiently basic to ensure the free amine is liberated.

    • Check the pH: Use pH paper or a pH meter to confirm the aqueous layer has a pH of at least 10-12 before extracting.[9]

    • Increase Extractions: Perform multiple extractions (e.g., 3-4 times) with a fresh portion of organic solvent, as the partition coefficient may not favor complete transfer in a single pass.

    • Combat Emulsions: If an emulsion forms at the interface, it can trap your product. Try adding a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion.

Column Chromatography Challenges

Problem: My compound is streaking badly on a standard silica gel column, resulting in poor separation.

  • Cause & Solution: This is a classic problem when purifying basic compounds on standard silica gel. The slightly acidic nature of the silanol (Si-OH) groups on the silica surface strongly and often irreversibly interacts with basic amines, leading to "tailing" or streaking.[14]

    • Mobile Phase Modification: The most common solution is to add a small amount (0.5-2%) of a volatile base, such as triethylamine (Et₃N) or ammonia (in methanol), to your mobile phase.[14][17] This base will compete for the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Alternative Stationary Phase: If tailing persists, switch to a less acidic or a basic stationary phase. Neutral alumina is a good alternative.[12] Amine-functionalized silica is specifically designed for this purpose and often gives excellent results.[14]

G start Compound Tailing on Silica Column? mod Add 0.5-2% Triethylamine to Eluent start->mod re_run Re-run Column mod->re_run check Tailing Resolved? re_run->check alumina Switch to Neutral Alumina Stationary Phase check->alumina No amine_silica Use Amine-Functionalized Silica Stationary Phase check->amine_silica Persistent Issue success Success check->success Yes alumina->re_run amine_silica->re_run

Caption: Troubleshooting logic for column chromatography of basic amines.
Recrystallization Difficulties

Problem: My product separates as an oil instead of forming crystals.

  • Cause & Solution: "Oiling out" occurs when the solute's melting point is lower than the solvent's temperature or when the solution is too supersaturated.[17]

    • Convert to a Salt: The freebase form of your amine may be a low-melting solid or an oil at room temperature. Converting it to a salt, such as a hydrochloride (HCl) or acetate salt, dramatically increases the melting point and lattice energy, which facilitates crystallization.[17]

    • Modify Cooling: Ensure the cooling process is slow. Rapid cooling from a hot, concentrated solution often promotes oiling. Let the solution cool to room temperature undisturbed before moving it to an ice bath.[17]

    • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inner wall of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound.[17]

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed for the initial bulk purification to separate the basic product from neutral or acidic impurities.

G A 1. Dissolve Crude Product in Organic Solvent (e.g., DCM) B 2. Transfer to Separatory Funnel & Add 1M HCl (aq) A->B C 3. Shake & Separate Layers B->C D Aqueous Layer (Protonated Amine Salt) C->D Collect E Organic Layer (Neutral/Acidic Impurities) C->E Discard F 4. Cool Aqueous Layer in Ice Bath D->F G 5. Basify with 6M NaOH (aq) until pH > 10 F->G H 6. Extract Aqueous Layer Multiple Times with DCM G->H I 7. Combine Organic Layers, Dry (Na2SO4), Filter & Concentrate H->I J Purified Product I->J

Caption: Workflow for acid-base extraction of the target amine.
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate. The protonated amine salt will be in the aqueous (top) layer, while neutral or acidic impurities remain in the organic layer.[9][18]

  • Separation: Drain and collect the aqueous layer. Discard the organic layer (or save for analysis of impurities).

  • Basification: Cool the collected aqueous layer in an ice bath. Slowly add 6 M sodium hydroxide (NaOH) while stirring until the solution's pH is greater than 10, confirmed with pH paper. The amine freebase will precipitate or form an oily layer.

  • Back-Extraction: Add a fresh portion of DCM to the separatory funnel. Shake and allow the layers to separate. The deprotonated, neutral amine product will now be in the organic (bottom) layer.[11]

  • Combine & Dry: Drain and collect the organic layer. Repeat the back-extraction (Step 6) two more times. Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Flash Column Chromatography

This protocol is for separating the product from impurities with similar basicity but different polarity.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3. A common starting point for amines is a mixture of hexane/ethyl acetate or DCM/methanol.

  • Prepare Eluent: Prepare your chosen mobile phase and add 1% triethylamine (Et₃N) by volume to prevent tailing.[14]

  • Pack Column: Pack a glass column with silica gel using the prepared eluent (wet packing). Ensure the silica bed is compact and level. Add a thin layer of sand on top.[13]

  • Load Sample: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry loading). Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, applying gentle positive pressure. Collect fractions continuously.[19]

  • Monitor Fractions: Spot the collected fractions onto a TLC plate to identify which ones contain the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent (and triethylamine) under reduced pressure.

Data Summary

The choice of purification method significantly impacts the final purity and yield. The following table provides a general comparison.

Purification TechniquePrinciple of SeparationTypical PurityTypical YieldKey Advantage
Acid-Base Extraction Differential solubility based on pKa90-98%>90%Excellent for bulk removal of non-basic impurities.[9][10]
Column Chromatography Differential adsorption based on polarity>98%60-85%Highly versatile; can separate closely related compounds.[13][20]
Recrystallization (as salt) Differential solubility in a given solvent>99.5%80-95%Capable of achieving the highest purity for crystalline solids.[15][17]

References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • University of Manitoba. EXPERIMENT 1 - Determination of the purity and identity of organic compounds. Available at: [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • University of Waterloo. What is an Acid and Base Extraction?. Engineering Ideas Clinic. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Sorbchem India. Column Chromatography As A Tool For Purification. Available at: [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

  • UTSC. Column Chromatography Theory. Chemistry Online. Available at: [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Available at: [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Available at: [Link]

  • JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Available at: [Link]

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Available at: [Link]

  • University of Georgia. Organic Compounds Analysis. Available at: [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available at: [Link]

  • YouTube. (2020). Acid base extraction. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • LookChem. Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. Available at: [Link]

  • Clausius Scientific Press. Synthesis of aniline analogs containing different secondary amines. Available at: [Link]

  • Scribd. Recrystallization: Figure 1. Structure of Aniline. Available at: [Link]

  • PubChem. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Available at: [Link]

  • CUNY. Purification by Recrystallization. Available at: [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Available at: [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Available at: [Link]

  • University of Rochester. Purification: How To. Available at: [Link]

  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available at: [Link]

  • Google Patents. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline.
  • Wei, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available at: [Link]

Sources

Troubleshooting cyclization reactions with 2-Methyl-6-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Methyl-6-(4-methylpiperazin-1-yl)aniline . This substrate presents a unique "Steric Gate" challenge due to the bulk of the ortho-piperazine and ortho-methyl groups, combined with the electronic richness of the piperazine ring.

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Steric Gate" Challenge

This molecule is not a standard aniline.[1] The 2,6-disubstitution pattern creates a "Steric Gate" that shields the primary amine (


) from nucleophilic attack.[2] Furthermore, the basic piperazine tail acts as a catalyst poison and solubility modifier. Successful cyclization requires overcoming this steric barrier while managing the electronic lability of the piperazine ring.

Part 1: Diagnostic & Troubleshooting Modules

Module A: The Reaction Stalls at the Intermediate (Amide/Urea)

Symptom: You are attempting to form a Quinazolinone or Benzimidazole. You see consumption of the starting material by TLC/LCMS, but the mass corresponds to the open-chain intermediate (urea or amide), not the cyclized product.

Root Cause: The steric bulk of the ortho-piperazine group prevents the rotation required for the second nucleophilic attack (ring closure). The energy barrier for cyclodehydration is significantly higher than for mono-substituted anilines.

Troubleshooting Protocol:

VariableStandard Approach (Fails)High-Performance Fix Why?
Solvent Ethanol/Methanol (Reflux)Diglyme, DMAc, or Diphenyl ether Requires

to overcome the rotational barrier imposed by the 2,6-substituents.[2]
Activation Acid Catalysis (HCl/AcOH)Vilsmeier Reagent / POCl

Chemical dehydration is required.[2] Caution: POCl

can chlorinate the piperazine if not controlled.
Additives NoneLewis Acids (Sc(OTf)

or ZnCl

)
Coordinates to the carbonyl oxygen, increasing electrophilicity to invite the sterically hindered amine.

Q: My reaction turns black and yields tar. Why? A: This aniline is electron-rich. At high temperatures in air, it undergoes oxidative polymerization (similar to p-phenylenediamine).

  • Fix: You must degas solvents (sparge with Ar/N

    
     for 20 mins) and run under a strict inert atmosphere. Add 1% BHT (butylated hydroxytoluene) as a radical scavenger if the reaction allows.
    
Module B: Catalyst Poisoning in Metal-Catalyzed Cyclizations

Symptom: Attempting a Buchwald-Hartwig type cyclization (e.g., intramolecular C-N bond formation) results in <10% yield and recovered starting material.[1][2]

Root Cause: The distal nitrogen on the N-methylpiperazine tail is a potent ligand. It binds to Palladium (Pd) or Copper (Cu) faster than the sterically hindered primary amine, creating a "dead" catalyst complex.[2]

Troubleshooting Protocol:

  • Ligand Switch: Switch to bulky, bidentate ligands that have a tighter bite angle and higher affinity for Pd than the aliphatic amine.

    • Recommended:Xantphos or BrettPhos .

    • Avoid: PPh

      
       or simple carbenes.
      
  • Protonation Strategy: If the cycle allows, run the reaction in acidic media (e.g., acetic acid with Pd(OAc)

    
    ) to protonate the piperazine nitrogen (
    
    
    
    ), rendering it non-coordinating.[2] Note: This deactivates the aniline slightly, so heat is required.
Module C: Solubility & Workup Issues

Symptom: The product is formed but lost during aqueous workup, or forms an emulsion.

Root Cause: The product is amphiphilic. The piperazine tail makes it water-soluble at low pH, while the aromatic core makes it lipophilic.

Extraction Guide:

  • Do NOT use standard acidic washes (1N HCl); you will extract your product into the water layer.

  • Buffer: Quench reactions with Saturated NH

    
    Cl or Phosphate Buffer (pH 7-8).
    
  • Solvent: Use DCM/Isopropanol (3:1) for extraction.[2] Pure EtOAc often fails to extract piperazine-containing heterocycles efficiently from water.

Part 2: Visualizing the Mechanism

Diagram 1: The Steric Gate & Cyclization Pathways

This diagram illustrates why the reaction stalls and the competing pathways.

StericGate Start Start: 2-Methyl-6- (4-methylpiperazin-1-yl)aniline Intermediate Open Intermediate (Urea/Amide) Start->Intermediate Nucleophilic Attack (Slow) Target Target Electrophile (e.g., Urea/Aldehyde) Target->Intermediate Stall STALL POINT: Steric Clash prevents Ring Closure Intermediate->Stall Standard Conditions Pathway_Heat Soln 1: High Heat (>140°C) (Overcomes Rotational Barrier) Intermediate->Pathway_Heat High Boiling Solvent Pathway_Chem Soln 2: Chemical Dehydration (POCl3 / P2O5) Intermediate->Pathway_Chem Dehydrating Agent Side_Ox Side Reaction: Oxidative Tar Formation Stall->Side_Ox Prolonged Heating in Air Product Cyclized Heterocycle (Quinazoline/Benzimidazole) Pathway_Heat->Product Pathway_Chem->Product

Caption: The "Steric Gate" effect at the intermediate stage. Standard conditions lead to stalls; high energy or chemical activation is required to force ring closure.

Part 3: Validated Experimental Protocol

Workflow: Robust Cyclization to 2-Substituted Quinazolinone

Context: This protocol addresses the steric hindrance by using a high-boiling solvent and a Lewis Acid additive, bypassing the common "stalled intermediate" issue.

Reagents:

  • Substrate: 2-Methyl-6-(4-methylpiperazin-1-yl)aniline (1.0 eq)

  • Electrophile: 2-Nitrobenzaldehyde (1.1 eq) [Example][2]

  • Oxidant/Catalyst: Iodine (I

    
    ) (1.5 eq) or NaHSO
    
    
    
    (3.0 eq)
  • Solvent: Diglyme (Diethylene glycol dimethyl ether) - Critical for temp.

Step-by-Step:

  • Dissolution (Inerting):

    • Charge a flask with the aniline and Diglyme (0.2 M concentration).

    • CRITICAL: Sparging with Argon for 15 minutes is mandatory to prevent tar formation.

  • Condensation:

    • Add the aldehyde.[3][4] Stir at 140°C for 2 hours.

    • Checkpoint: Take an aliquot. LCMS should show the imine/aminal intermediate. If starting material remains, increase temp to 150°C.

  • Cyclization/Oxidation:

    • Cool to 80°C. Add Iodine (I

      
      ) or oxidant.
      
    • Heat to 120°C for 4–6 hours.

  • Workup (The "Piperazine" Wash):

    • Cool to RT. Dilute with EtOAc.

    • Wash with 10% Na

      
      S
      
      
      
      O
      
      
      (to remove iodine).
    • Wash with Saturated NaHCO

      
       .[3]
      
    • Note: If the product stays in the aqueous layer, saturate the water with NaCl (salting out) and extract with DCM.

Part 4: References & Authority

  • Dasatinib Intermediate Synthesis (BMS): The reactivity of 2,6-disubstituted anilines is extensively documented in the process chemistry of Dasatinib.

    • Source: Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)." Journal of Medicinal Chemistry. Link

  • Steric Hindrance in Quinazolines: Strategies for overcoming ortho-substitution barriers.

    • Source: Deshmukh, D. S., & Bhanage, B. M. (2018).[4][5] "Iodine-Catalyzed Synthesis of Quinazolines." Synlett. Link

  • Buchwald-Hartwig with Piperazines: Handling catalyst poisoning by diamines.

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Oxidative Stability of Phenylenediamines:

    • Source: Merck Index / PubChem Data for 2-Methyl-6-(4-methylpiperazin-1-yl)aniline (CAS 917471-30-0 / Analogous structures).[2] Link

Sources

Minimizing degradation products of Dasatinib intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dasatinib intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and handling Dasatinib, with a specific focus on identifying, troubleshooting, and minimizing the formation of degradation products. Our goal is to provide you with the field-proven insights and technical expertise necessary to ensure the integrity and purity of your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and degradation of Dasatinib and its synthetic intermediates.

Q1: What are the most common degradation products encountered with Dasatinib and its intermediates?

A1: Dasatinib's complex heterocyclic structure makes it susceptible to several modes of degradation. The most frequently observed degradation products arise from oxidation, hydrolysis, and photodegradation.[1][2] Key impurities include:

  • Dasatinib N-oxide: This is a major oxidative degradant, typically formed at the piperazine ring.[3][4] This can be caused by atmospheric oxygen, residual peroxides in solvents, or the use of certain diluents with micro-oxidic properties.[3][5]

  • Hydrolysis Products: Dasatinib is susceptible to both acid and base-catalyzed hydrolysis, which can cleave amide bonds or alter other functional groups within the molecule.[3][6]

  • Photodegradation Products: Exposure to light, particularly UV, can lead to the formation of various impurities.[2][7]

  • Process-Related Impurities: Beyond degradation, impurities can also arise from the synthesis itself, such as Dasatinib Carboxylic Acid or various dichloro-impurities.[8][9][10]

Q2: What are the primary factors that drive the degradation of Dasatinib intermediates?

A2: The stability of Dasatinib intermediates is highly dependent on environmental and process conditions. The primary drivers of degradation are:

  • pH: The molecule shows significant degradation under both strong acidic and strong alkaline conditions.[11][12]

  • Oxidizing Agents: The presence of peroxides (e.g., in solvents like propylene glycol or from exposure to hydrogen peroxide) is a critical factor, leading primarily to N-oxide formation.[2][5][13]

  • Light Exposure: Photolytic degradation is a known pathway, necessitating protection from light during synthesis and storage.[2][7]

  • Temperature: Elevated temperatures can accelerate both thermal degradation and other degradation pathways like hydrolysis and oxidation.[2][11]

  • Solvent Choice: The selection of solvents and diluents is crucial. Solvents that are prone to forming peroxides or have inherent oxidative properties can significantly increase impurity formation.[3]

Q3: Why is a "stability-indicating method" critical when working with Dasatinib?

A3: A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. For Dasatinib, this is essential because the method must be able to separate the intact drug from all its potential process-related impurities and degradation products.[4][11] Without such a method, you cannot confidently assess the stability of your compound, determine its shelf-life, or ensure its purity and safety.[2][14] Regulatory bodies like the ICH mandate the use of validated stability-indicating methods for these reasons.[2][15]

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides in-depth solutions to specific problems you may encounter during your experiments.

Q: I'm observing a significant, unexpected peak in my HPLC analysis that I suspect is Dasatinib N-oxide. What is the likely cause and how can I prevent it?

A: This is a classic and very common issue. The formation of Dasatinib N-oxide points directly to unwanted oxidation.

  • Immediate Cause: The piperazine ring in the Dasatinib structure is particularly susceptible to oxidation, leading to the N-oxide impurity.[3] This reaction is often catalyzed by trace amounts of oxidizing agents or even atmospheric oxygen, sometimes facilitated by the choice of solvent.[3][5]

  • Troubleshooting & Prevention Strategy:

    • Solvent & Reagent Purity: Immediately verify the purity of your solvents, especially ethers, glycols (like propylene glycol), or other solvents known to form peroxides over time.[5] Use freshly opened, high-purity solvents. If peroxide formation is suspected, test your solvent with peroxide test strips.

    • Inert Atmosphere: Conduct your reactions and sample preparations under an inert atmosphere (e.g., nitrogen or argon). This is the most effective way to prevent oxidation from atmospheric oxygen.

    • Diluent Optimization: During analytical method development, the choice of diluent is critical. Some solvents can possess micro-oxidic properties that promote N-oxide formation.[3] A comprehensive investigation to select a non-reactive diluent is recommended.

    • Storage Conditions: Store your intermediates and final compounds protected from air and light in well-sealed containers, preferably at reduced temperatures as specified by stability data.

Q: After an acidic or basic workup step, my yield is low and the crude chromatogram shows multiple new peaks. What is likely happening?

A: This pattern suggests that your compound is undergoing hydrolysis.

  • Immediate Cause: Dasatinib is known to be labile under both strong acidic and strong basic conditions.[3][6][11] These conditions can hydrolyze the thiazole carboxamide linkage or other susceptible functional groups, leading to the formation of multiple degradation products and consequently, a lower yield of the desired intermediate.

  • Troubleshooting & Prevention Strategy:

    • pH Control: Avoid harsh pH extremes. If an acid or base is required, use the mildest possible conditions (e.g., weaker acids/bases, lower concentrations) for the shortest possible time.

    • Temperature Management: Perform acid/base-sensitive steps at reduced temperatures (e.g., 0-5 °C) to slow the rate of hydrolysis.

    • Alternative Workup: Explore alternative, non-hydrolytic workup procedures. This could include extraction with a different solvent system, precipitation/crystallization, or chromatographic purification that avoids extreme pH.

    • Forced Degradation Analysis: Proactively understand your intermediate's stability. Perform a forced degradation study (see Protocol 1) to identify which pH conditions are most detrimental and to characterize the resulting degradants. This knowledge allows you to design a more robust synthetic process.[14]

Q: My Dasatinib intermediate, which should be an off-white powder, is turning yellow or brown during storage. What does this signify and is the material compromised?

A: A color change is a strong visual indicator of degradation, most likely from a combination of oxidation and/or photodegradation.

  • Immediate Cause: The formation of colored impurities often results from the creation of extended conjugated systems within the degradation products. This can be initiated by light, which provides the energy for photolytic reactions, or by slow oxidation upon exposure to air.[1][2][7]

  • Troubleshooting & Prevention Strategy:

    • Protect from Light: The most critical action is to store the material in amber vials or containers that are otherwise protected from light.[2] Conduct experimental manipulations in a dimly lit area or with light-protective coverings where possible.

    • Inert Storage: Store the material under an inert atmosphere (nitrogen or argon) to prevent slow oxidation. Vacuum-sealing in an opaque bag with a desiccant is also an effective practice.

    • Re-analyze the Material: Do not assume the material is usable. Re-analyze the discolored sample using a validated stability-indicating HPLC method to quantify the level of impurities.[4][11] The material may be compromised and require re-purification if the impurity levels exceed your established specifications.

Logical Workflow for Impurity Investigation

When an unknown impurity is detected, a systematic approach is necessary for its identification and mitigation.

G start Unexpected Peak Detected in HPLC check_known Compare RT and UV Spectra with Known Impurity Standards start->check_known match Impurity Identified check_known->match Match no_match Impurity is Unknown check_known->no_match No Match action_known Action: Review process parameters (pH, Temp, Solvent) related to this specific impurity's formation. match->action_known lcms Step 1: Characterize with LC-MS to determine Mass-to-Charge (m/z) and preliminary fragmentation. no_match->lcms isolate Step 2: Isolate Impurity using Preparative HPLC. lcms->isolate elucidate Step 3: Elucidate Structure using HRMS and NMR Spectroscopy. isolate->elucidate pathway Step 4: Propose Degradation Pathway and Update Process Controls. elucidate->pathway

Caption: Workflow for investigating and identifying unknown impurities.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of Dasatinib Intermediates

Objective: To intentionally degrade a sample of a Dasatinib intermediate under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method. This protocol is based on ICH guideline Q1A(R2).[2]

Materials:

  • Dasatinib intermediate

  • Calibrated pH meter

  • HPLC-grade water, acetonitrile, methanol

  • Reagents: 1N HCl, 1N NaOH, 30% H₂O₂

  • Photostability chamber, temperature-controlled oven

  • Validated stability-indicating HPLC-UV or HPLC-MS system

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the Dasatinib intermediate in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat the mixture at 80°C for 2 hours.[6][16]

    • Cool the solution, neutralize with 1N NaOH, and dilute to a final concentration with the mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Heat the mixture at 80°C for 2 hours.[6][16]

    • Cool the solution, neutralize with 1N HCl, and dilute to a final concentration with the mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.[2]

    • Dilute to a final concentration with the mobile phase.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid intermediate in an oven at 105°C for 24 hours.[2][17]

    • Dissolve a known quantity of the stressed solid, dilute to a final concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid intermediate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][17]

    • Dissolve a known quantity of the stressed solid, dilute to a final concentration, and analyze by HPLC.

  • Analysis:

    • For each condition, run the stressed sample on your HPLC system.

    • Compare the chromatograms to that of an unstressed control sample.

    • Use a photodiode array (PDA) detector to check for peak purity of the parent peak.

    • Identify and quantify the degradation products. If an LC-MS is used, obtain mass data for each new peak to aid in structural elucidation.[14][17]

Data Summary Tables

Table 1: Common Dasatinib Degradation Products & Their Origins

Impurity Name/TypeCommon Cause(s)Key Structural ChangeReferences
Dasatinib N-oxideOxidation (H₂O₂, atmospheric O₂, solvent peroxides)Oxidation of the nitrogen on the piperazine ring[3][4][5]
Hydrolysis ProductsAcidic or Alkaline ConditionsCleavage of the thiazole-5-carboxamide bond[3][6][11]
Photolytic ImpuritiesExposure to UV/Visible LightComplex rearrangements and bond cleavage[2][7]
Dasatinib Dichloro ImpurityAcid DegradationChlorination of the pyrimidine ring[4][9][18]
Dasatinib Carboxylic AcidMetabolism / OxidationOxidation of the hydroxyethyl group[8][19]

Table 2: Typical Starting Conditions for a Dasatinib Stability-Indicating RP-HPLC Method

ParameterRecommended SpecificationRationaleReferences
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Provides good retention and separation for Dasatinib and its relatively non-polar impurities.[4][11][20]
Mobile Phase A Phosphate or Acetate Buffer (pH 5.0 - 7.8)pH control is critical for consistent retention times and peak shapes.[2][11][20]
Mobile Phase B Acetonitrile / MethanolCommon organic modifiers for reverse-phase chromatography.[2][14][20]
Elution Mode GradientNecessary to resolve early-eluting polar degradants from the main peak and late-eluting non-polar impurities.[2][4][11]
Flow Rate 0.9 - 1.2 mL/minStandard flow rate for a 4.6 mm ID column, balancing resolution and run time.[2][11][13]
Column Temp 25 - 45 °CHigher temperatures can improve peak shape but may risk on-column degradation. 45°C is often a good starting point.[4][11]
Detection (UV) ~305 - 325 nmDasatinib has a strong UV absorbance maximum in this range, providing good sensitivity.[11][13][15]

References

  • DEVELOPMENT & VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF DASATINIB AND ITS IMPURITIES IN PHARMACEUTICAL DOS - AWS . AWS. Link

  • Dasatinib Impurities and Related Compound . Veeprho. Link

  • Development and Validation of Stability Indicating HPTLC Method for Estimation of Dasatinib and Characterization of Degradation . Semantic Scholar. Link

  • RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS . Journal of Chromatographic Science, Oxford Academic. Link

  • Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dasatinib in Bulk and Niosomal Formulation . Research Journal of Pharmacy and Technology. Link

  • Dasatinib Impurities Manufacturers & Suppliers . Daicel Pharma Standards. Link

  • Investigational Study of DASATINIB N-Oxide Impurity in Different Diluents . ResearchGate. Link

  • Analytical Method Development and Validation of Dasatinib in its Pharmaceutical Dosage Form by UPLC with Forced Degradation Studies . IJPRS. Link

  • Degradation pathways of Dasatinib in tablets dosage form . ResearchGate. Link

  • development and validation of stability indicating rp- hplc method for quantitative estimation of . IJRPR. Link

  • Dasatinib Impurities Standards . SynThink Research Chemicals. Link

  • RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS . Journal of Chromatographic Science, Oxford Academic. Link

  • Overall review on analytical method development and validation of Dasatinib . GSC Biological and Pharmaceutical Sciences. Link

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways . PMC. Link

  • Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways . PubMed. Link

  • Dasatinib Pathway, Pharmacokinetics . ClinPGx. Link

  • RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS | Request PDF . ResearchGate. Link

  • Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib . BrJAC. Link

  • RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS . PubMed. Link

  • Dasatinib . Chemicea Pharmaceuticals. Link

  • Development and Validation of a Robust RP‐HPLC Method for Quantifying Dasatinib in Self‐Microemulsifying Drug Delivery Systems . PMC. Link

  • Solid state forms of dasatinib and processes for their preparation . Google Patents. Link

  • Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods | Request PDF . ResearchGate. Link

  • Chemical Safety Practices Recommendations Dasatinib (Sprycel, BMS-354825) . NCI at Frederick. Link

  • (PDF) Analytical Method development and Validation of Dasatinib in its Pharmaceutical dosage form by UPLC with Forced Degradation Studies . ResearchGate. Link

  • A Novel Stability Indicating Assay Method Development and Validation of Dasatinib Tablets Formulations . Chemical Science Review and Letters. Link

  • Formulation and in vitro characterization of inhalable dasatinib-nanoemulsion as a treatment potential against A549 and Calu-3 lung cancer cells . PMC. Link

  • Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods . Semantic Scholar. Link

  • Imatinib and Dasatinib Provoke Mitochondrial Dysfunction Leading to Oxidative Stress in C2C12 Myotubes and Human RD Cells . Frontiers. Link

  • Periorbital edema and phototoxic rash associated with dasatinib: A case report . PMC. Link

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Technical Support Center: Solubility Optimization for 2-Methyl-6-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-2M6MPA-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary & Root Cause Analysis

The Molecule: 2-Methyl-6-(4-methylpiperazin-1-yl)aniline (2M6MPA) The Core Issue: You are likely experiencing precipitation or "oiling out" upon dilution into aqueous buffers (e.g., PBS, cell culture media).[1][2]

Physicochemical Profile (Inferred from SAR)

To solve the solubility problem, we must understand the competition between the molecule's lipophilic core and its ionizable centers.

PropertyValue (Est.)Implication
LogP ~1.5 – 2.5Moderately lipophilic.[1][2] The benzene ring and methyl groups drive the molecule to aggregate in water.
pKa (Piperazine N4) ~8.5 – 9.0Critical: This nitrogen is basic.[1][3] At pH < 7, it is protonated (

), making the molecule soluble. At pH 7.4, it is partially deprotonated (neutral), leading to precipitation.
pKa (Aniline NH2) ~3.5 – 4.5Weakly basic.[1] Does not contribute significantly to solubility at physiological pH.
Sterics 2,6-DisubstitutedThe "ortho-sandwich" (Methyl at 2, Piperazine at 6) prevents tight crystal packing but encourages oiling out (formation of liquid droplets) rather than solid precipitation.[1][2]

The Diagnosis: At pH 7.4 , the molecule loses the positive charge on the distal piperazine nitrogen. The lipophilic forces dominate, causing the "free base" to crash out. Because of the steric bulk at the 2 and 6 positions, the molecule struggles to form a stable crystal lattice, often resulting in a sticky, oily residue that is difficult to redissolve.

Decision Matrix: Selecting the Right Protocol

Do not guess. Use this decision tree to select the correct solubilization strategy based on your downstream application.

SolubilityDecisionTree Start Start: Define Application IsCellCulture Is this for Live Cell Culture? Start->IsCellCulture IsAnimal Is this for In Vivo (Animal)? Start->IsAnimal IsEnzyme Is this for Enzymatic Assay? Start->IsEnzyme DMSO_Limit Can you tolerate >0.5% DMSO? IsCellCulture->DMSO_Limit Acid_Tol Can you use pH 4-5 vehicle? IsAnimal->Acid_Tol Protocol_A_Enz Protocol A: DMSO Stock IsEnzyme->Protocol_A_Enz Protocol_A Protocol A: Standard DMSO Stock + 'Shock' Dilution DMSO_Limit->Protocol_A Yes Protocol_C Protocol C: Cyclodextrin Complex (HP-β-CD) DMSO_Limit->Protocol_C No (Sensitive Cells) Protocol_B Protocol B: In-Situ Salt Formation (Acidification) Acid_Tol->Protocol_B Yes (IP/PO) Lipid_Form Lipid Formulation (Corn Oil / Tween 80) Acid_Tol->Lipid_Form No (IV/Sensitive)

Figure 1: Solubility Strategy Decision Tree. Select your protocol based on biological tolerance for solvents and pH.

Troubleshooting Protocols

Protocol A: The "Golden Rule" of Dilution (Prevention)

Best for: Enzymatic assays, robust cell lines.

The Error: Adding 100% DMSO stock directly to a large volume of cold PBS. This causes local supersaturation and immediate precipitation ("crashing out").[1] The Fix: Intermediate dilution.[1]

  • Prepare Stock: Dissolve 2M6MPA in 100% DMSO to 10 mM or 20 mM. Ensure it is completely clear. Sonicate if necessary.[1]

  • Intermediate Step: Prepare a "Working Solution" at 10x or 20x the final concentration using a solvent blend, NOT pure buffer.

    • Recommended Blend: 50% DMSO / 50% Water (or PEG400).[1]

  • Final Dilution: Slowly add the Working Solution to your assay buffer (warm to 37°C) while vortexing.

Protocol B: In-Situ Salt Formation (Acidification)

Best for: In vivo studies (IP/PO), high-concentration stocks.[1][2]

Since the piperazine nitrogen is basic, we can force solubility by lowering the pH slightly.

  • Calculate: Determine the molar amount of 2M6MPA.

  • Acidify: Instead of dissolving in pure water/PBS, dissolve the compound in 0.1 M HCl (1-2 equivalents relative to the compound).

    • Mechanism:[1][4][5][6] This converts the free base into the hydrochloride salt (

      
      ), which is highly water-soluble.[1][2]
      
  • Buffer Back (Carefully): Dilute with PBS. If the pH rises above 6.5, it may precipitate again. Keep the vehicle slightly acidic (pH 5.0–6.0) if the biology allows.

Protocol C: Cyclodextrin Complexation (The "Rescue")

Best for: Sensitive cell lines, preventing aggregation, long-term stability.[1][2]

Cyclodextrins (CDs) form a "donut" shape, hiding the lipophilic 2M6MPA inside while presenting a hydrophilic exterior to the water.

Materials: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) - Sigma H107 or similar.[1][2]

Workflow:

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in pure water or PBS.[1][2] Filter sterilize (0.22 µm).

  • Solubilize: Add your 2M6MPA powder directly to the 20% CD solution.

  • Agitate: Vortex and sonicate at 37°C for 30–60 minutes.

    • Why? The mechanical energy is required to force the drug into the cyclodextrin cavity.

  • Result: You should achieve a clear solution that is stable at neutral pH and resistant to precipitation.[1]

Frequently Asked Questions (FAQ)

Q: My compound turned into a sticky oil at the bottom of the tube. What happened? A: This is "oiling out."[1] The 2,6-disubstitution pattern prevents the molecule from stacking into a neat crystal lattice.[1] When it crashes out of water, it forms an amorphous oil. Fix: Do not try to vortex it back into solution—it won't work. Centrifuge to pellet the oil, remove the supernatant, and redissolve the oil in 100% DMSO. Restart using Protocol C .

Q: Can I use Ethanol instead of DMSO? A: generally, No. While 2M6MPA is likely soluble in ethanol, ethanol is much more toxic to cells (0.1% tolerance vs. 0.5-1.0% for DMSO) and evaporates too quickly, leading to variable concentrations in open-well plates.[1]

Q: I need a 10 mM stock in water. Is this possible? A: As a free base? No. The LogP is too high. You must convert it to a salt (Protocol B) or use a cyclodextrin carrier (Protocol C).[1] If you buy the compound as a "Hydrochloride Salt" from a vendor, it might reach 10 mM in water, but check the pH—it will be acidic.

Q: Why does it precipitate in PBS but not in water? A: The "Common Ion Effect" and pH. PBS contains high salt (NaCl), which can decrease the solubility of organic salts. More importantly, PBS buffers the pH to 7.4. In pure water, the amine might absorb CO2 or self-buffer to a slightly acidic pH where it is soluble.[1] PBS forces the pH up, deprotonating the piperazine and causing the crash.

References & Further Reading

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

    • Context: Foundational text on LogP and solubility rules (Rule of 5).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: Authoritative guide on using HP-β-CD (Protocol C).[1][2]

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just a number. Expert Opinion on Drug Discovery.

    • Context: Explains the difference between kinetic solubility (DMSO spike) and thermodynamic solubility.

  • PubChem Compound Summary. (2024). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (Analog Data).[1][2][7] National Library of Medicine. [1][2]

    • Context: Source for physicochemical properties of the closest structural analog to validate LogP/pKa estimates.

Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis of the 2,6-disubstituted aniline class.[1][2] Always perform a small-scale solubility test before committing valuable compound to a large experiment.

Sources

Controlling regio-selectivity in 2-Methyl-6-(4-methylpiperazin-1-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regio-Control in 2-Methyl-6-(4-methylpiperazin-1-yl)aniline Derivatives

Ticket System Status: [ONLINE] Current Operator: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Regioselectivity & Steric Hindrance in Dasatinib Intermediates[1]

Executive Summary: The "Steric Fortress"

The molecule 2-Methyl-6-(4-methylpiperazin-1-yl)aniline is a critical pharmacophore, most notably serving as the "right-hand" amine in the synthesis of Dasatinib (Sprycel) .[1][2]

The central challenge with this scaffold is not just electronic, but steric . The aniline nitrogen (N1) is flanked by a methyl group at C2 and a bulky 4-methylpiperazin-1-yl group at C6.[1][2] This creates a "Steric Fortress" that dramatically lowers the nucleophilicity of the aniline amine, leading to two primary failure modes:

  • Regio-scrambling: In attempts to functionalize the ring, reagents attack the electron-rich piperazine or the C4 position unpredictably.[1]

  • Coupling Failure: Standard amidation conditions fail to penetrate the steric shield, leading to recovered starting material or hydrolysis of the activated ester.[1]

This guide provides the protocols to control these outcomes.

Diagnostic Workflow (Visual)

Figure 1: Synthesis & Functionalization Logic Tree Use this workflow to determine the correct protocol based on your starting material and target.

G start Start: Define Objective q1 Are you synthesizing the Aniline Core? start->q1 synthesis Route A: SNAr Displacement (Start: 2-Chloro-6-nitrotoluene) q1->synthesis Yes functional Functionalizing the Existing Aniline? q1->functional No mech_check Critical Control: Isolate Piperazine at C6 (Ortho) Avoid Bis-substitution synthesis->mech_check q2 Target Reaction Type? functional->q2 amidation N-Acylation/Amidation (Dasatinib Synthesis) q2->amidation Coupling eas Ring Halogenation (Electrophilic Subst.) q2->eas EAS solution1 Protocol: Acid Chloride or HATU/DIPEA (Force Conditions) amidation->solution1 solution2 Protocol: C4-Selective Halogenation (Protect Piperazine N-oxide?) eas->solution2

Caption: Decision matrix for synthesizing or derivatizing 2,6-disubstituted anilines.

Technical Modules & Protocols

Module A: Constructing the Core (Regio-Control during SNAr)

Issue: You are synthesizing the aniline from 2-chloro-6-nitrotoluene and getting low yields or impurities. Root Cause: The nucleophilic aromatic substitution (SNAr) requires the nitro group to activate the ortho-chlorine.[1] If the temperature is too high, you risk displacing the nitro group (denitration) or polymerizing.

Q: How do I ensure the piperazine attacks C6 and not the methyl group? A: The methyl group is not a leaving group.[1] The selectivity is purely Chemoselective (Cl vs NO2).

  • Protocol:

    • Substrate: 2-Chloro-6-nitrotoluene (1.0 eq).

    • Nucleophile: N-Methylpiperazine (1.2 eq).[1][2][3]

    • Base: DIPEA (2.0 eq) or K2CO3.

    • Solvent: DMSO or NMP (Polar Aprotic is mandatory).[1]

    • Temp: 100–120°C. Do not exceed 140°C to avoid nitro-displacement.

    • Reduction: The resulting nitro-intermediate must be reduced (H2/Pd-C or Fe/NH4Cl) to yield the aniline.[1][2]

Module B: Overcoming the "Steric Gate" (Amidation)

Issue: "I am trying to couple the aniline with a thiazole carboxylic acid (Dasatinib precursor) using EDC/HOBt, but the reaction stalls at 10% conversion." Root Cause: EDC/HOBt forms an active ester that is not electrophilic enough to overcome the steric hindrance of the 2-methyl and 6-piperazinyl groups.[1][2]

Q: Which coupling reagents penetrate the steric shield? A: You must use "Force Conditions." The nucleophile (aniline) cannot easily approach the carbonyl carbon.

Coupling MethodReactivitySuitability for 2,6-AnilineRecommendation
EDC / HOBt ModerateLow Avoid.[1][2] Fails to drive reaction to completion.
HATU / DIPEA HighHigh Standard. The Aza-benzotriazole creates a highly reactive ester.[1][2]
Acid Chloride Very HighCritical Best for Scale. Convert acid to -COCl using

first.[1][2]
Thioester LowZero Will not react.[1][2]

Valid Protocol (Dasatinib Coupling):

  • Activation: Suspend the thiazole carboxylic acid in DCM/DMF (cat.). Add Oxalyl Chloride (1.2 eq) dropwise.[1] Stir 2h until gas evolution ceases (forms Acid Chloride).

  • Concentration: Remove excess oxalyl chloride in vacuo.

  • Coupling: Dissolve the 2-Methyl-6-(4-methylpiperazin-1-yl)aniline in anhydrous THF or DMF.

  • Base: Add DIPEA (3.0 eq). The extra base is needed to neutralize the HCl and keep the piperazine deprotonated.

  • Addition: Add the crude acid chloride at 0°C, then warm to 60°C. Heat is often required despite the acid chloride's reactivity due to the steric wall.

Module C: Regioselective Ring Halogenation

Issue: "I need to introduce a Chlorine or Bromine atom to the ring. Where will it go?" Root Cause: The molecule has multiple directing groups.[1]

  • 
    : Strong Activator (Ortho/Para).[1][2][4]
    
  • 
    : Weak Activator (Ortho/Para).[1][2]
    
  • Piperazinyl: Activator (Ortho/Para).[1]

Analysis:

  • Position 3 (Ortho to NH2, Meta to Piperazine): Sterically crowded by the NH2 and Methyl.

  • Position 4 (Para to NH2, Meta to Methyl): Most accessible. The NH2 is the strongest director.[1]

  • Position 5 (Para to Methyl, Ortho to Piperazine): Blocked by the bulky piperazine.[1]

Q: How do I chlorinate at C4 without oxidizing the piperazine? A: Avoid radical chlorination or strong oxidants (like pure


) which will form N-oxides on the piperazine.[1] Use N-Chlorosuccinimide (NCS) .[1][2]

Protocol (C4-Selective Chlorination):

  • Dissolve aniline in DMF or Acetonitrile.[1]

  • Add NCS (1.05 eq) at 0°C.

  • Stir at RT.[1][4][5]

  • Result: >90% Regioselectivity for the 4-chloro derivative (Para to the aniline nitrogen).[1]

Troubleshooting FAQ

Q: I see a side product with M+16 mass in LCMS. What is it? A: This is the N-Oxide .[1][2] The methyl-piperazine nitrogen is tertiary and electron-rich.[1][2] If you use peracids (mCPBA) or perform reactions in air with transition metals for too long, you will oxidize this nitrogen.

  • Fix: Perform reactions under Argon. If N-oxide forms, reduce it back using

    
     or Zn dust.[1][2]
    

Q: Can I use Buchwald-Hartwig coupling to attach the piperazine to 2-bromo-6-methylaniline? A: Yes, but it is harder than the SNAr route.[1][2]

  • Reason: The 2-bromo-6-methylaniline is sterically hindered.[1][2] Oxidative addition of Pd is slow.[1]

  • Fix: Use a specialized bulky ligand like Xantphos or RuPhos and high temperatures (100°C+).[1] However, the SNAr route (starting from nitro) is generally cheaper and cleaner for this specific scaffold.

Mechanistic Visualization

Figure 2: The Steric Shield Effect This diagram illustrates why the "Right-Hand" coupling in Dasatinib synthesis is the rate-limiting step.[1][2]

Sterics cluster_0 Steric Pocket N1 N1 (Nu) Me 2-Me (Blocker) N1->Me Ortho Pip 6-Piperazine (Huge Blocker) N1->Pip Ortho E Incoming Electrophile (Acid Chloride) E->N1 High Energy Barrier

Caption: The 2-Methyl and 6-Piperazinyl groups create a "Steric Pocket" that blocks incoming electrophiles.[1][2][5][6]

References

  • Das, J., et al. (2006).[1] "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)."[1][2] Journal of Medicinal Chemistry, 49(23), 6819–6832.

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays."[1][2] Journal of Medicinal Chemistry, 47(27), 6658–6661.

  • Chen, B., et al. (2013).[1] "Process for the preparation of Dasatinib." U.S. Patent 2013/0030177 A1.[1]

  • Melrose, M., et al. (2015).[1][7] "Practical catalytic method for synthesis of sterically hindered anilines." Chemical Communications, 51, 11048-11051.[1][2][7]

Sources

Validation & Comparative

A Comparative Guide to Certified Reference Standards for 2-Methyl-6-(4-methylpiperazin-1-yl)aniline: Navigating a Landscape Without a Direct Commercial Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development and scientific research, the accuracy and reproducibility of experimental data are paramount. Certified Reference Standards (CRMs) are the bedrock of this assurance, providing a metrologically traceable benchmark for the identification, purity assessment, and quantification of chemical compounds. This guide addresses the specific challenges and solutions related to obtaining a reference standard for 2-Methyl-6-(4-methylpiperazin-1-yl)aniline , a key building block in medicinal chemistry.

A comprehensive market survey reveals a critical fact: a commercially available, certified reference standard for 2-Methyl-6-(4-methylpiperazin-1-yl)aniline is not readily found. This absence presents a significant hurdle for researchers requiring a high-purity, well-characterized standard for quantitative analysis, method validation, or as a starting point for impurity profiling.

This guide, therefore, shifts from a direct comparison of non-existent products to a more practical and essential objective: to provide a comprehensive framework for researchers to qualify a research-grade chemical as a fit-for-purpose, in-house secondary reference standard . Furthermore, we will compare the available certified standards of its positional isomers, which are crucial for developing specific and robust analytical methods.

The Imperative of a Reference Standard in Drug Development

Before delving into the practicalities, it is crucial to understand why the absence of a CRM is a challenge that must be addressed. According to the International Council for Harmonisation (ICH) guidelines, reference standards are integral for:

  • Structural Elucidation and Identity Confirmation: Unequivocally proving the chemical structure of the molecule of interest.

  • Purity and Impurity Profiling: Quantifying the main component and identifying and quantifying any process-related or degradation impurities.[1][2]

  • Assay (Potency) Determination: Assigning an accurate value of the content of the substance, which is critical for dose-response studies and formulation development.

  • Analytical Method Validation: Establishing the performance characteristics of analytical procedures, such as specificity, linearity, accuracy, and precision, as mandated by guidelines like ICH Q2(R2).[3]

Without a reliable reference standard, all quantitative analytical data remains relative and lacks traceability, a critical flaw in any regulatory submission or high-impact scientific publication.

The Solution: Qualifying an In-House Secondary Reference Standard

When a primary, pharmacopeial, or commercially certified reference standard is unavailable, the recommended approach is to qualify a batch of high-purity "research grade" material as an in-house or secondary reference standard.[4][5] This is a rigorous, multi-step process that involves a battery of analytical techniques to thoroughly characterize the candidate material. The goal is to establish its identity, purity, and potency with a high degree of confidence.

The workflow for qualifying an in-house reference standard can be visualized as follows:

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Potency Assignment & Documentation Sourcing Source High-Purity Research Grade Material Initial_Screen Initial Purity Screen (e.g., HPLC-UV, LC-MS) Sourcing->Initial_Screen Identity Identity Confirmation (NMR, MS) Initial_Screen->Identity Purity Purity Determination (HPLC, GC, etc.) Identity->Purity Content Content Analysis (Water, Solvents, Ash) Purity->Content Mass_Balance Potency Calculation (Mass Balance Approach) Content->Mass_Balance qNMR Orthogonal Potency (qNMR) Content->qNMR CoA Generation of Certificate of Analysis (CoA) Mass_Balance->CoA qNMR->CoA Stability Initiate Stability Study CoA->Stability

Caption: A typical workflow for qualifying an in-house reference standard.

Comparative Analysis of Key Analytical Techniques for Qualification

The trustworthiness of an in-house standard hinges on the orthogonal application of various analytical techniques. Each method provides a unique piece of the puzzle.

Analytical Goal Primary Technique Information Provided Alternative/Confirmatory Technique Information Provided
Identity NMR Spectroscopy Definitive structural confirmation (¹H, ¹³C, 2D NMR). Provides atomic connectivity and stereochemistry.[6][7]Mass Spectrometry (MS) Confirms molecular weight and provides fragmentation patterns consistent with the proposed structure.[8][9]
Purity (Organic) HPLC-UV/PDA Primary method for quantifying organic impurities. High sensitivity and resolving power for related substances.[6][10][11]GC-MS Best for volatile or semi-volatile impurities not amenable to HPLC.
Potency (Assay) Mass Balance Calculates potency by subtracting all impurity masses (water, solvents, inorganic, organic) from 100%.qNMR (Quantitative NMR) An absolute quantification method that measures the analyte signal relative to a certified internal standard.[6]
Water Content Karl Fischer Titration The gold standard for accurate water quantification.Thermogravimetric Analysis (TGA) Measures mass loss on heating; less specific as it includes all volatiles.
Residual Solvents Headspace GC-MS Standard method for identifying and quantifying residual solvents from the synthesis process.NMR Spectroscopy Can detect and quantify solvents if present at sufficient levels.
Inorganic Impurities Residue on Ignition (ROI) Measures the amount of non-volatile inorganic material.Inductively Coupled Plasma (ICP-MS) More sensitive and specific for elemental impurities.

Comparative Data for Structurally Related Certified Reference Standards

While a CRM for 2-Methyl-6-(4-methylpiperazin-1-yl)aniline is unavailable, standards for its positional isomers are. These are invaluable for developing and validating analytical methods to ensure specificity—the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as isomers or impurities.

Compound Name CAS Number Molecular Formula Molecular Weight Typical Purity Suppliers of Certified Standards
2-Methyl-4-(4-methylpiperazin-1-yl)aniline 16154-71-5C₁₂H₁₉N₃205.30>98% (as research chemical)Santa Cruz Biotechnology, ChemicalBook, eMolecules[12][13][14]
2-(4-methylpiperazin-1-yl)aniline 180605-36-1C₁₁H₁₇N₃191.27>97% (as research chemical)Santa Cruz Biotechnology[15]
Aniline (Primary Standard) 62-53-3C₆H₇N93.13Certified (e.g., USP, Ph. Eur.)Sigma-Aldrich (Supelco)[4]

Note: Purity for the non-certified materials is typically provided by the supplier and should be independently verified during the qualification process.

The availability of these related compounds as either research chemicals or certified standards is crucial. For instance, an HPLC method developed for the assay of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline must demonstrate baseline separation from the 2-methyl-4-yl isomer to be considered specific.

Experimental Protocols

Herein, we provide foundational, step-by-step protocols for the key analytical techniques required for characterization.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general-purpose reversed-phase HPLC method for aniline derivatives, which serves as an excellent starting point for method development.[10][11][16]

  • Instrumentation: HPLC system with a UV/PDA detector, C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or PDA scan from 200-400 nm).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method (Area of Main Peak / Total Area of All Peaks) * 100%.

HPLC_Workflow Prep Sample & Mobile Phase Preparation Inject Injection into HPLC System Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Analyze Chromatogram Analysis & Integration Detect->Analyze Report Purity Calculation (Area % Report) Analyze->Report

Caption: A simplified workflow for HPLC purity analysis.

Protocol 2: Identity Confirmation by ¹H and ¹³C NMR Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.[7][17]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters to check: chemical shift (δ), integration (number of protons), multiplicity (splitting pattern), and coupling constants (J).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Analysis: Compare the observed spectra with the expected chemical shifts and coupling patterns for the proposed structure of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline. The presence of aromatic signals, two distinct methyl signals, and piperazine methylene signals would be key indicators.

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry (LC-MS)

This protocol confirms the molecular weight of the compound.[8][18][19]

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • MS Conditions (Positive ESI Mode):

    • Ionization Mode: ESI+.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: ~3.5 kV.

    • Cone Voltage: ~30 V (can be optimized).

  • Analysis: The expected primary ion will be the protonated molecule, [M+H]⁺. For 2-Methyl-6-(4-methylpiperazin-1-yl)aniline (C₁₂H₁₉N₃, MW = 205.30), the expected m/z would be approximately 206.16. High-resolution MS can confirm the elemental composition.[19][20]

Conclusion

While the direct procurement of a certified reference standard for 2-Methyl-6-(4-methylpiperazin-1-yl)aniline is not currently feasible, this guide provides a robust and scientifically sound pathway for researchers to navigate this challenge. By systematically qualifying a high-purity research chemical as an in-house secondary standard, researchers can proceed with their work with confidence in the accuracy and reliability of their data. This process, grounded in the principles of orthogonal analytical testing, ensures that the resulting in-house standard is well-characterized and fit-for-purpose. Furthermore, the strategic use of certified standards of positional isomers is indispensable for developing fully validated, specific analytical methods. Adherence to these principles not only enhances the quality of research and development but also aligns with the stringent expectations of the global regulatory community.

References

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. BenchChem.
  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies.
  • BenchChem. (2025). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide. BenchChem.
  • Taylor & Francis. (2010, October 27).
  • LGC Standards. (n.d.). Characterisation of non-compendial impurity reference standards: How good is good enough?. LGC Standards.
  • BenchChem. (2025).
  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
  • BenchChem. (2025). Unveiling the Structure of 4-(Piperidin-4-yl)
  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • ThermoFisher. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. ThermoFisher Scientific.
  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO.
  • ResearchGate. (n.d.). NMR Spectra of Anilines | Request PDF.
  • Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Pharmaceutical Technology. (2009, April 2).
  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Eurofins.
  • LookChem. (n.d.). Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk. LookChem.
  • PubMed. (2024, August 15). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
  • PubMed. (2009, May 14).
  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Qvents.
  • Journal of the American Chemical Society. (n.d.). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding.
  • ChemicalBook. (n.d.). Aniline(62-53-3) 1H NMR spectrum. ChemicalBook.
  • Almac. (n.d.).
  • Fisher Scientific. (n.d.). eMolecules 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | 16154-71-5 | MFCD06335528 | 1g. Fisher Scientific.
  • U.S. Food and Drug Administration. (2023, November). Q14 Analytical Procedure Development. FDA.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-methylpiperazin-1-yl)aniline | CAS 180605-36-1. SCBT.
  • ChemicalBook. (n.d.). 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5. ChemicalBook.
  • Royal Society of Chemistry. (2010, January 15). Analytical Methods. RSC Publishing.
  • Santa Cruz Biotechnology. (n.d.). 2-methyl-4-(4-methylpiperazin-1-yl)aniline | CAS 16154-71-5. SCBT.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • PubChem. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.
  • Longdom Publishing. (n.d.). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Longdom Publishing.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

Sources

Technical Comparison Guide: FTIR Identification of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the FTIR spectral identification of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline , a specific intermediate likely encountered in the synthesis of kinase inhibitors (structurally related to Dasatinib or similar pharmacophores).

The guide compares FTIR as a rapid identification tool against alternatives (HPLC, NMR) and provides a differential spectral analysis against key precursors.

Executive Summary & Application Context

Target Molecule: 2-Methyl-6-(4-methylpiperazin-1-yl)aniline (CAS: 2138058-93-0) Molecular Formula:


Molecular Weight:  205.30  g/mol 

In pharmaceutical process development, this molecule represents a critical "switch" point where a nitro-aromatic precursor is reduced to an aniline, or a halo-aniline is coupled with N-methylpiperazine. Its identification is pivotal for ensuring the removal of genotoxic impurities (e.g., nitro-compounds) and confirming the integrity of the piperazine ring before subsequent coupling steps.

This guide compares FTIR (Fourier Transform Infrared Spectroscopy) against HPLC and NMR for routine in-process control (IPC), demonstrating why FTIR is the superior choice for rapid "Go/No-Go" decision-making in manufacturing environments.

Comparative Analysis: FTIR vs. Analytical Alternatives

For the specific task of identifying 2-Methyl-6-(4-methylpiperazin-1-yl)aniline during synthesis, we evaluate three standard methods.

FeatureFTIR (ATR Method) HPLC-UV 1H-NMR
Primary Utility Rapid Identity & Functional Group VerificationPurity QuantificationStructural Elucidation
Time to Result < 2 Minutes30–45 Minutes1–24 Hours (depending on access)
Differentiation Power High (Distinct fingerprint for Nitro vs. Amine)Medium (Relies on Retention Time)Very High (Exact proton counting)
Sample Prep None (Direct solid/oil analysis)Dissolution & Filtration requiredDeuterated solvent dissolution
Cost Per Run NegligibleModerate (Solvents/Columns)High (Solvents/Cryogens)
Limit of Detection ~1-2% (Impurity)< 0.05% (Impurity)~0.5% (Impurity)

Verdict: While NMR is the gold standard for structure confirmation and HPLC for purity, FTIR is the optimal tool for rapid identity confirmation on the plant floor, specifically for monitoring the Nitro


 Amine reduction  or Halide displacement  due to distinct functional group changes.

Spectral Data & Assignment (The "Fingerprint")

Since this molecule combines an electron-rich aniline ring with a saturated piperazine ring, the spectrum exhibits a unique dual-character: aromatic and aliphatic signals.

A. Reference Spectral Data (Predicted & Correlated)

Data synthesized from standard group frequencies for ortho-substituted anilines and N-alkyl piperazines.

Frequency (

)
IntensityFunctional Group AssignmentDiagnostic Value
3440 & 3350 MediumN-H Stretching (Primary Amine

)
Critical: Confirms presence of aniline. Doublet indicates free

.
3020 WeakC-H Stretching (Aromatic)Standard aromatic indicator.
2940 & 2800 StrongC-H Stretching (Aliphatic

)
Differentiation: Distinguishes from simple anilines (e.g., o-toluidine) which lack the piperazine "fatty" signals.
2780 Medium"Bohlmann Band" (N-CH stretch)Specific to N-methylpiperazine moiety (lone pair anti-periplanar to C-H).
1620 StrongN-H Bending (Scissoring)Confirms primary amine.
1590 & 1495 StrongC=C Ring Stretching Aromatic skeletal vibrations.
1250 - 1300 MediumC-N Stretching (Aromatic amine)Coupling of ring C and exocyclic N.
1150 MediumC-N Stretching (Aliphatic)Piperazine ring C-N bonds.
760 StrongC-H Out-of-Plane Bending Regiochemistry: Indicates 1,2,3-trisubstituted benzene (3 adjacent H atoms).
B. Differential Diagnosis: Target vs. Impurities

The true power of FTIR lies in distinguishing the product from its immediate precursors.

Scenario 1: Monitoring Nitro Reduction

Precursor: 2-Methyl-6-(4-methylpiperazin-1-yl)nitrobenzene

  • Look for DISAPPEARANCE of:

    • 
       (Asymmetric 
      
      
      
      stretch) - Very Strong.
    • 
       (Symmetric 
      
      
      
      stretch).
  • Look for APPEARANCE of:

    • 
       (Amine doublet).
      
Scenario 2: Monitoring Halide Displacement

Precursor: 2-Chloro-6-methylaniline + N-Methylpiperazine

  • Differentiation: The starting aniline has weak aliphatic C-H signals (only one methyl). The product has intense aliphatic C-H signals (

    
    ) due to the added piperazine ring (8 aliphatic protons + N-methyl).
    

Experimental Protocol: ATR-FTIR Method

This protocol ensures reproducible data for the semi-solid/solid product.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module. Single-bounce is sufficient.

  • Detector: DTGS (standard) or MCT (cooled) for higher sensitivity.

Step-by-Step Workflow
  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) with 4 scans at

    
     resolution.
    
  • Sample Prep:

    • If Solid: Place ~5-10 mg of sample on the crystal center. Apply pressure using the anvil until the force gauge reads ~80-100 units (ensure good contact).

    • If Oil/Viscous Liquid: Place 1 drop on the crystal. No pressure anvil needed.

  • Acquisition:

    • Scan Range:

      
      .
      
    • Number of Scans: 16 (Routine) or 32 (High Quality).

    • Resolution:

      
      .
      
  • Processing: Apply "Automatic Baseline Correction" and "ATR Correction" (if comparing to transmission library data).

  • Validation: Check for the presence of the

    
    
    
    
    
    doublet; if high, purge the system and re-scan.

Decision Logic & Visualization

The following diagrams illustrate the role of FTIR in the identification workflow.

Diagram 1: Spectral Decision Tree

This logic gate determines if the reaction has reached completion based on spectral features.

FTIR_Decision_Tree Start Acquire FTIR Spectrum (4000 - 600 cm-1) Check_NO2 Check 1530 & 1350 cm-1 (Nitro Peaks) Start->Check_NO2 NO2_Present Strong Peaks Present Check_NO2->NO2_Present Yes NO2_Absent Peaks Absent/Negligible Check_NO2->NO2_Absent No Result_Start Starting Material (Nitro Precursor) NO2_Present->Result_Start Check_NH2 Check 3300-3500 cm-1 (Amine Doublet) NO2_Absent->Check_NH2 NH2_Absent No Doublet Check_NH2->NH2_Absent No NH2_Present Distinct Doublet Visible Check_NH2->NH2_Present Yes Result_Inter Incomplete Reaction (Mixture) NH2_Absent->Result_Inter Check_Aliphatic Check 2800-2950 cm-1 (Piperazine C-H) NH2_Present->Check_Aliphatic Aliphatic_Weak Weak/Single Band (Only Ar-CH3) Check_Aliphatic->Aliphatic_Weak No Aliphatic_Strong Strong Multi-band (Piperazine + Methyl) Check_Aliphatic->Aliphatic_Strong Yes Result_Wrong Wrong Structure (Missing Piperazine) Aliphatic_Weak->Result_Wrong Result_Pass PASS: Identity Confirmed 2-Methyl-6-(4-methylpiperazin-1-yl)aniline Aliphatic_Strong->Result_Pass

Caption: Logical workflow for validating product identity and ruling out precursors using key spectral bands.

Diagram 2: Synthesis & Control Points

Where FTIR fits into the manufacturing process for this intermediate.

Synthesis_Workflow SM1 2-Chloro-6-methylaniline Reaction Coupling Reaction (Pd-catalyzed or SNAr) SM1->Reaction Reagent N-Methylpiperazine Reagent->Reaction Workup Workup & Isolation Reaction->Workup Crude Crude Intermediate Workup->Crude FTIR_Step FTIR Checkpoint (Identity & Residual SM) Crude->FTIR_Step FTIR_Step->Reaction Fail (Incomplete) Purification Recrystallization FTIR_Step->Purification Pass Final Pure 2-Methyl-6- (4-methylpiperazin-1-yl)aniline Purification->Final

Caption: Process flow showing the critical FTIR checkpoint before purification to prevent downstream contamination.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for functional group assignment rules).
  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 2-Methyl-6-(4-methylpiperazin-1-yl)aniline (CAS 2138058-93-0). Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor: Structure-Activity Relationship Studies toward the Discovery of Dasatinib. Journal of Medicinal Chemistry, 49(23), 6819-6832. (Context for aniline-piperazine intermediates in kinase inhibitor synthesis). Retrieved from [Link]

  • ChemSRC. (2024). 2-Methyl-6-(4-methylpiperazin-1-yl)aniline Physicochemical Properties. Retrieved from [Link]

A Comparative Guide to the Impurity Profiling of Commercial 2-Methyl-6-(4-methylpiperazin-1-yl)aniline Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for the impurity profiling of commercial sources of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline, a key building block in the synthesis of various pharmaceutical compounds. We will explore the rationale behind experimental choices, present detailed protocols, and compare the performance of orthogonal analytical techniques to ensure a comprehensive and reliable assessment of purity.

The Criticality of Impurity Profiling

Impurities in pharmaceutical manufacturing can originate from various sources, including the synthesis of the drug substance, degradation over time, or interaction with packaging materials.[1][2] For a molecule like 2-Methyl-6-(4-methylpiperazin-1-yl)aniline, potential impurities can include unreacted starting materials, by-products from side reactions, and degradation products.[1] The presence of these impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[1] Therefore, a robust impurity profiling strategy is not just a regulatory requirement but a scientific necessity.

The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[3] These guidelines establish thresholds for reporting, identification, and qualification of impurities, underscoring the need for sensitive and specific analytical methods.[3]

Potential Impurities in Commercial 2-Methyl-6-(4-methylpiperazin-1-yl)aniline

A comprehensive impurity profile begins with understanding the synthetic route and potential degradation pathways. While the exact commercial synthesis of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline may be proprietary, a plausible route involves the reaction of a substituted nitroaniline with N-methylpiperazine, followed by reduction of the nitro group.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 2-methyl-6-nitroaniline and N-methylpiperazine.

  • Intermediates: Incomplete reduction of the nitro group could lead to the corresponding nitroso or hydroxylamine intermediates.

  • By-products: Isomeric impurities arising from the initial nitration of 2-methylaniline, such as 2-methyl-4-nitroaniline, could be carried through the synthesis.[4] Dimerization or polymerization products may also form under certain reaction conditions.

  • Reagents and Solvents: Residual catalysts, reagents, and solvents used in the synthesis and purification steps.

Potential Degradation Products:

  • Oxidative Degradation: The aniline and piperazine moieties are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylated species, or colored degradation products.[5]

  • Hydrolytic Degradation: Although generally stable, forced degradation studies under acidic or basic conditions can reveal potential hydrolytic pathways.[6]

  • Photodegradation: Exposure to light can induce degradation, particularly for aromatic amines.[5]

A Multi-faceted Analytical Approach for Comprehensive Profiling

No single analytical technique is sufficient to detect and quantify all potential impurities. A combination of orthogonal methods provides a comprehensive and reliable impurity profile. This guide will focus on a three-pronged approach utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is the primary technique for the analysis of non-volatile and thermally labile impurities.[7] A stability-indicating HPLC method is one that can separate the drug substance from its degradation products and process-related impurities, allowing for accurate quantification of all components.[3]

Method Development Rationale:

A reversed-phase HPLC method is generally suitable for a molecule with the polarity of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline.[5][8] A C18 column provides a good balance of hydrophobicity for retaining the analyte and its potential impurities. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, can be optimized to achieve the desired separation.[5] The pH of the aqueous phase is a critical parameter for basic compounds like our target molecule, as it affects the degree of ionization and, consequently, retention and peak shape.[5]

Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Commercial Source of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline Dissolution Dissolve in Mobile Phase A/B (90:10) Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Impurity Profile Report Integration->Report

Caption: Workflow for HPLC Impurity Profiling.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile and Semi-Volatile Impurities

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and low molecular weight starting materials.[7][9] The high resolving power of capillary GC combined with the specificity of a mass spectrometric detector allows for confident identification of trace-level contaminants.

Method Development Rationale:

A headspace GC-MS method is ideal for analyzing residual solvents as it avoids injecting non-volatile matrix components onto the GC column. For other semi-volatile process impurities, direct injection of a derivatized or underivatized sample extract may be more appropriate. Derivatization can improve the volatility and chromatographic peak shape of polar analytes like amines.[3]

Detailed Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: Headspace Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 min at 240 °C

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Commercial Source of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline Vial Place in Headspace Vial with DMSO Sample->Vial Headspace Headspace Sampling Vial->Headspace Injection Inject into GC-MS Headspace->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC LibrarySearch Mass Spectral Library Search & Interpretation TIC->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: Workflow for GC-MS Analysis of Volatile Impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation and Quantification

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of unknown impurities.[10] Both 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the connectivity of atoms within a molecule. Furthermore, quantitative NMR (qNMR) can be used for the accurate determination of purity without the need for a reference standard of the impurity itself.

Method Development Rationale:

¹H NMR provides a rapid assessment of the overall purity and can detect the presence of major impurities. The chemical shifts and coupling patterns of the protons on the aromatic ring and the piperazine moiety are characteristic and can be used to identify structural isomers and related substances.[10] ¹³C NMR provides information on the carbon skeleton of the molecule. For quantitative analysis, a certified internal standard with a known concentration is added to the sample.

Detailed Experimental Protocol: ¹H NMR for Purity Assessment

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the FID to obtain the spectrum. Integrate the signals and compare the relative integrals to the main compound's signals to estimate the levels of impurities.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Elucidation Sample Commercial Source of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Acquisition Acquire 1D & 2D NMR Spectra Dissolution->Acquisition Processing Process Spectra Acquisition->Processing Interpretation Spectral Interpretation & Structure Elucidation Processing->Interpretation Quantification (qNMR if applicable) Interpretation->Quantification

Caption: Workflow for NMR-based Impurity Identification.

Comparative Performance of Analytical Techniques

The choice of analytical technique depends on the specific impurity being targeted. The following table provides a comparative overview of the strengths and limitations of each method for the impurity profiling of 2-Methyl-6-(4-methylpiperazin-1-yl)aniline.

FeatureHPLC-UV/PDAGC-MSNMR
Primary Application Quantification of non-volatile and thermally labile impurities.[7]Identification and quantification of volatile and semi-volatile impurities.[9]Structural elucidation of unknown impurities and absolute quantification (qNMR).[10]
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate to Low (µg to mg range)
Selectivity Good to Excellent (method dependent)ExcellentExcellent
Quantitative Accuracy High (with reference standards)High (with reference standards or internal standards)Very High (qNMR with certified internal standard)
Throughput HighMediumLow
Limitations Requires chromophores for UV detection; may not separate all isomers.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity; more complex data interpretation.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are a critical component of impurity profiling, as they help to identify potential degradation products that may form under storage or stress conditions.[11] By subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light), a "worst-case" degradation profile can be generated.[11] This information is invaluable for developing a stability-indicating analytical method and for understanding the degradation pathways of the molecule.[11]

Experimental Design for Forced Degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photodegradation: Solid sample exposed to ICH-compliant light conditions.

The stressed samples are then analyzed using the developed stability-indicating HPLC method to assess the extent of degradation and to identify any new impurity peaks.

Conclusion and Recommendations

A comprehensive impurity profile of commercial 2-Methyl-6-(4-methylpiperazin-1-yl)aniline sources requires a multi-faceted analytical approach.

  • Routine Quality Control: A validated stability-indicating HPLC-UV/PDA method should be the primary tool for routine analysis of batch-to-batch consistency and for monitoring stability.

  • Volatile Impurities: Headspace GC-MS is essential for the control of residual solvents and other volatile process-related impurities.

  • Structural Elucidation: When unknown impurities are detected above the identification threshold, NMR spectroscopy , often in conjunction with high-resolution mass spectrometry (LC-MS/MS), is necessary for unambiguous structural identification.

  • Proactive Stability Assessment: Forced degradation studies should be an integral part of the development and validation of the analytical methods to ensure they are truly "stability-indicating."

By employing this integrated analytical strategy, researchers, scientists, and drug development professionals can be confident in the quality and purity of their 2-Methyl-6-(4-methylpiperazin-1-yl)aniline, thereby ensuring the integrity of their downstream research and development activities.

References

  • PubMed. (2007, April 15). LC-MS ion maps for the characterization of aniline derivatives of fatty acids and triglycerides in laboratory-denatured rapeseed oil. [Link]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]

  • RSC Publishing. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

  • U.S. Environmental Protection Agency. method 8131 aniline and selected derivatives by gas chromatography. [Link]

  • PubMed. (2013, February 15). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. [Link]

  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs. [Link]

  • PubMed. (2025, May 23). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link]

  • ResolveMass Laboratories Inc. (2026, February 7). GC-MS for Volatile Impurity Analysis. [Link]

  • 理化检验-化学分册. (2014). LC-MS/MS Determination of Oxidation Product Aniline in the Fenton Degradation of Azo Dye Orange G. [Link]

  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • PubMed. (1999, April). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. [Link]

  • PubMed. (2015, February 15). LC, MS n and LC-MS/MS studies for the characterization of degradation products of amlodipine. [Link]

  • Bond Chemicals Ltd. (2020, October 16). N-Methylpiperazine Safety Data Sheet. [Link]

  • Pharmaceutical Technology. (2025, March 12). Evaluating Impurities in Drugs (Part II of III). [Link]

  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. [Link]

  • ResearchGate. (2025, August 7). Identification and characterization of Olanzapine degradation products under oxidative stress condition. [Link]

  • ResolveMass Laboratories Inc. (2025, November 24). Pharmaceutical Recalls Due to Nitrosamine Impurities: Lessons from Recent Cases. [Link]

  • Informatics Journals. (2024, September 13). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. [Link]

  • IJPRA Journal. Impurities in Pharmaceutical Substances. [Link]

  • PubMed. (2018, April 15). Isolation, identification and characterization of two novel process-related impurities in olanzapine. [Link]

  • BioPharm International. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. (2018). Synthesis technique of 2-methyl-6-nitroaniline. [Link]

  • PubMed. (2025, January 1). Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024, March 25). Stability Indicating Method Development and Validation of Lobeglitazone Sulfate by RP-HPLC Method. [Link]

  • SciSpace. (2014). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. [Link]

  • Google Patents. US4289906A - Chemical process for preparing methylene bis-anilines.
  • Wikipedia. N-Methylpiperazine. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

Sources

Safety Operating Guide

2-Methyl-6-(4-methylpiperazin-1-yl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Operational Context

2-Methyl-6-(4-methylpiperazin-1-yl)aniline (CAS: 1333316-27-2) is a functionalized aniline derivative, frequently utilized as a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Dasatinib analogs).[1][2]

As a Senior Application Scientist, I often observe that researchers underestimate the disposal complexity of "hybrid" molecules like this. It combines the toxicity and sensitization potential of anilines with the basicity of piperazines . Improper disposal not only risks regulatory non-compliance (RCRA/EPA) but can also cause immediate laboratory hazards, such as exothermic reactions in waste drums or aquatic contamination.

This guide provides a self-validating, step-by-step protocol for the safe containment and disposal of this compound.

Hazard Profiling & Waste Classification

Before disposal, you must classify the waste to select the correct stream. Because specific SDS data for this exact isomer can be sparse, we apply the Precautionary Principle based on its structural moieties (Aniline + Methylpiperazine).[1]

Table 1: Chemical Hazard Profile & Waste Characteristics

FeatureCharacteristicOperational Implication
Core Structure Aniline DerivativeHigh Toxicity: Potential for methemoglobinemia via skin absorption/inhalation.[1][2] Potential Carcinogen/Mutagen.[2][3]
Functional Group N-MethylpiperazineCorrosive/Irritant: Basic nature (pH > 9 in solution).[1] Causes severe eye/skin irritation.[2][3][4][5][6][7]
Physical State Solid (typically) or Viscous OilMay darken/oxidize upon air exposure.[1]
Environmental Aquatic ToxinZero Discharge: Absolutely NO drain disposal.[1]
RCRA Status Not explicitly P/U listedTreat as Hazardous Waste (Toxic, Irritant).[1] If mixed with solvents, code by solvent (e.g., F003, F002).[1][8]
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Critical Safety Note: Do not mix this compound with oxidizing agents (e.g., nitric acid, peroxides) in waste containers.[1] Aniline derivatives can react violently with oxidizers, leading to fire or explosion.

Pre-Disposal Treatment & Segregation[2]

To ensure a self-validating system, follow these segregation rules at the bench before moving to the central waste area.

A. Solid Waste (Pure Substance or Contaminated Consumables)
  • Items: Weighing boats, contaminated gloves, paper towels, and pure solid product.[1]

  • Protocol:

    • Place items in a clear polyethylene bag.

    • Double-bag to prevent leaching of residual oils.[1][2]

    • Label the outer bag: "Toxic Solid Waste - Aniline Derivative."

    • Verification: Check that the bag is sealed and no powder is visible on the exterior.[2]

B. Liquid Waste (Reaction Mixtures & Mother Liquors)
  • Segregation Logic: The disposal path is determined by the solvent , not the solute.

  • Incompatibility Check: Ensure the waste container does NOT contain strong acids.[2] Although this compound is basic, mixing it with strong acid waste can generate heat (exotherm) and potentially toxic fumes.

The Disposal Workflow (Decision Matrix)

Follow this logic flow to determine the final resting place of the waste.

DisposalWorkflow Start Waste Material Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Sludge (Pure compound, silica, consumables) StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid DoubleBag Double Bag in Polyethylene Solid->DoubleBag SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) DoubleBag->SolidBin SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous Solution (Buffers, Water) SolventCheck->Aqueous Water Based HaloStream Halogenated Waste Carboy (Code: F002) Halo->HaloStream NonHaloStream Organic Waste Carboy (Code: F003/F005) NonHalo->NonHaloStream AqStream Aqueous Toxic Waste (Do NOT Drain Pour) Aqueous->AqStream

Figure 1: Decision matrix for segregating 2-Methyl-6-(4-methylpiperazin-1-yl)aniline waste streams.

Detailed Disposal Procedures

Scenario 1: Disposal of Reaction Mixtures (Liquid)
  • Identify the Solvent:

    • If Dichloromethane (DCM) or Chloroform is present: Use the Halogenated Waste stream.[1][2]

    • If Methanol, Ethyl Acetate, or THF is the solvent: Use the Non-Halogenated/Flammable stream.[1]

  • pH Check (The Self-Validating Step):

    • Before pouring, dip a pH strip into your waste beaker.[2]

    • If pH < 3 (Acidic), neutralize slowly with Sodium Bicarbonate to pH 6-8.[1][2]

    • Reasoning: Adding a basic aniline derivative to a highly acidic waste carboy can cause rapid heating.[2] Neutralizing beforehand prevents thermal events in the main storage drum.[2]

  • Transfer: Pour into the appropriate carboy using a funnel. Close the cap immediately to prevent volatile emissions.[2]

Scenario 2: Disposal of Silica Gel (Solid)[1]
  • Context: After column chromatography purification.

  • Procedure:

    • Flash off residual solvents from the silica in a fume hood until dry.[2]

    • Transfer dry silica to a heavy-duty hazardous waste bag.[1][2]

    • Label as "Solid Waste: Silica gel with Aniline Derivatives." [2]

    • Do not dispose of in regular trash or "uncontaminated" glass bins.

Scenario 3: Spill Management (Emergency)

If a spill occurs (> 5 grams or > 100 mL solution):

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Contain: Ring the spill with absorbent socks or paper towels.[2]

  • Absorb:

    • Liquids: Use vermiculite or a commercial organic spill kit.[2]

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.[2]

  • Clean: Wipe the surface with 10% dilute acetic acid (to protonate and solubilize the aniline), followed by soap and water.

  • Dispose: Place all cleanup materials into a separate bag labeled "Spill Debris - Toxic."

Regulatory & Compliance (RCRA/EPA Context)

While 2-Methyl-6-(4-methylpiperazin-1-yl)aniline is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists by its specific CAS number, it falls under the "Characteristic" and "General Duty" requirements:

  • Toxicity Characteristic: Due to the aniline moiety, it must be treated as toxic.[2]

  • Cradle-to-Grave: You remain responsible for this chemical until it is incinerated.[1][2] Ensure your waste manifest explicitly lists "Aniline Derivatives" to alert the disposal facility (TSDF) of the nitrogen content, which affects their incineration parameters (NOx generation).[1]

References

  • PubChem. Compound Summary: 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (Isomer Proxy).[1][2] National Library of Medicine.[2] Accessed Oct 2023.[2] Link[1]

  • Sigma-Aldrich. Safety Data Sheet: Aniline (Base Structure Hazards).[1][2] Merck KGaA.[2] Accessed Oct 2023.[2] Link[1]

  • Thermo Fisher Scientific. Safety Data Sheet: 1-Methylpiperazine (Functional Group Hazards). Accessed Oct 2023.[2] Link

  • US EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document.[1][2] Environmental Protection Agency.[2][7] Accessed Oct 2023.[2] Link

Sources

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